25-Hydroxytachysterol3
Description
Properties
CAS No. |
39932-44-0 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/b12-11+/t20-,23+,24-,25+,27-/m1/s1 |
InChI Key |
UVVWRMXOHIVZBN-RPAZCORHSA-N |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 25-Hydroxytachysterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
25-Hydroxytachysterol, the active metabolite of the synthetic vitamin D analog dihydrotachysterol, exerts its biological effects primarily through the modulation of calcium and phosphate (B84403) homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 25-hydroxytachysterol, with a focus on its interaction with the Vitamin D Receptor (VDR). This document details the genomic and non-genomic signaling pathways activated by 25-hydroxytachysterol, presents quantitative data on its receptor binding affinity, and provides detailed protocols for key experimental assays used in its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of vitamin D analogs and the development of related therapeutics.
Introduction
Dihydrotachysterol (DHT), a synthetic analog of vitamin D2, is utilized in the management of hypocalcemia. Following administration, DHT undergoes hydroxylation in the liver to form its biologically active metabolite, 25-hydroxydihydrotachysterol (25-OH-DHT). Unlike natural vitamin D, 25-OH-DHT does not require further hydroxylation in the kidney to become active, allowing it to function in individuals with impaired renal function. The primary mechanism of action of 25-hydroxytachysterol involves its role as a ligand for the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in calcium and phosphate metabolism.
Molecular Mechanism of Action
The biological activity of 25-hydroxytachysterol is mediated through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The predominant mechanism of action for 25-hydroxytachysterol is the genomic pathway, which involves the direct regulation of gene expression.
-
Ligand Binding: 25-Hydroxytachysterol enters the target cell and binds to the ligand-binding domain (LBD) of the VDR located in the cytoplasm or nucleus.
-
Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR).
-
Translocation and DNA Binding: The 25-hydroxytachysterol-VDR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators and Transcription Initiation: The DNA-bound heterodimer recruits a complex of co-activator proteins, such as the steroid receptor coactivator (SRC) family, CREB-binding protein (CBP), p300, and the Vitamin D Receptor Interacting Protein (DRIP) complex. This co-activator complex facilitates the recruitment of RNA polymerase II and other components of the basal transcription machinery, leading to the initiation of gene transcription.
Key target genes regulated by this pathway include those involved in intestinal calcium absorption (e.g., TRPV6, calbindin-D9k), bone resorption, and renal calcium reabsorption.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, vitamin D analogs can elicit rapid, non-genomic responses that do not involve gene transcription. These effects are mediated by a putative membrane-associated VDR (mVDR).
-
Membrane Receptor Binding: 25-Hydroxytachysterol binds to a membrane-associated VDR.
-
Activation of Second Messenger Systems: This binding rapidly activates intracellular signaling cascades, including:
-
Phospholipase C (PLC): Leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
-
Mitogen-Activated Protein Kinase (MAPK) pathways: Including ERK, JNK, and p38 MAPK, which can influence various cellular processes such as proliferation and differentiation.
-
Phosphatidylinositol 3-Kinase (PI3K): Activating the PI3K/Akt signaling pathway, which is involved in cell survival and metabolism.
-
These rapid signaling events can modulate ion channel activity and other cellular functions within minutes, contributing to the overall physiological effects of 25-hydroxytachysterol.
A Technical Guide to the Synthesis of 25-Hydroxytachysterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-hydroxytachysterol (25-OH-T), a hydroxylated metabolite of tachysterol (B196371), is gaining attention in the scientific community for its potential biological activities. Tachysterol, a photoisomer of previtamin D, can be endogenously produced in the skin upon exposure to ultraviolet B (UVB) radiation. The subsequent hydroxylation of tachysterol at the carbon-25 position, primarily by the mitochondrial enzyme CYP27A1, yields 25-hydroxytachysterol. This molecule has been detected in human epidermis and serum, suggesting a physiological relevance that warrants further investigation.[1] This technical guide provides a comprehensive overview of the synthesis pathway of 25-hydroxytachysterol, including detailed experimental protocols, quantitative data, and visual representations of the key processes.
Core Synthesis Pathway
The primary and most well-characterized pathway for the synthesis of 25-hydroxytachysterol involves the enzymatic hydroxylation of tachysterol.
Key Enzyme: The central enzyme responsible for this conversion is CYP27A1 , also known as sterol 27-hydroxylase.[1] This mitochondrial cytochrome P450 enzyme exhibits broad substrate specificity and is involved in the metabolism of various sterols. Another cytochrome P450 enzyme, CYP11A1, has also been shown to hydroxylate tachysterol, but it primarily produces 20S-hydroxytachysterol.[1]
Substrate: The precursor molecule is tachysterol , specifically tachysterol3 (T3), which is formed from the UVB-induced photoisomerization of previtamin D3.
Reaction: CYP27A1 catalyzes the introduction of a hydroxyl group at the 25th carbon position of the tachysterol side chain, resulting in the formation of 25-hydroxytachysterol.
Quantitative Data
The following table summarizes the available quantitative data related to the synthesis and occurrence of 25-hydroxytachysterol.
| Parameter | Value | Source |
| Rate of Tachysterol₃ conversion to 25-OH-T₃ by CYP27A1 | 0.13 min⁻¹ | [1] |
| Endogenous concentration of Tachysterol₃ in human serum | 7.3 ± 2.5 ng/mL | [1] |
Experimental Protocols
I. Enzymatic Synthesis of 25-Hydroxytachysterol
This protocol is based on established methods for the in vitro enzymatic conversion of tachysterol using CYP27A1.
Materials:
-
Human CYP27A1 (recombinant)
-
Tachysterol₃
-
2-hydroxypropyl-β-cyclodextrin
-
Butylated hydroxytoluene (BHT)
-
Adrenodoxin reductase
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate (B1210297)
-
Nitrogen gas
Procedure:
-
Substrate Preparation: Dissolve tachysterol₃ in a 0.9% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin to a final concentration of 20 µM. The cyclodextrin (B1172386) aids in solubilizing the hydrophobic substrate in the aqueous reaction buffer.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following components in potassium phosphate buffer (pH 7.4):
-
1.0 µM human CYP27A1
-
Adrenodoxin and adrenodoxin reductase (in appropriate molar excess to the enzyme)
-
The prepared 20 µM tachysterol₃ solution
-
Butylated hydroxytoluene (BHT) to a final concentration of 10-20 µM to prevent oxidation.
-
NADPH regenerating system.
-
-
Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system. Incubate the mixture for 20 minutes at 37°C with gentle agitation.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex vigorously for 1 minute to extract the sterols.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous phases.
-
Product Recovery: Carefully collect the upper organic layer containing the 25-hydroxytachysterol.
-
Solvent Evaporation: Evaporate the ethyl acetate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or mobile phase) for HPLC analysis and purification.
II. Purification of 25-Hydroxytachysterol by Reverse-Phase HPLC
This protocol provides a general framework for the purification of 25-hydroxytachysterol from the enzymatic reaction mixture. Optimization may be required based on the specific HPLC system and column used.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Sample vials
Procedure:
-
Column Equilibration: Equilibrate the C18 column with an initial mobile phase composition (e.g., 50% Mobile Phase B in Mobile Phase A) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject the reconstituted sample extract onto the column.
-
Gradient Elution: Separate the components using a linear gradient of Mobile Phase B. A suggested starting gradient could be from 50% to 100% Mobile Phase B over 20-30 minutes. The more polar 25-hydroxytachysterol will elute earlier than the non-polar tachysterol.
-
UV Detection: Monitor the elution profile at a wavelength of 254 nm or 265 nm, where tachysterol and its derivatives exhibit absorbance.
-
Fraction Collection: Collect the fractions corresponding to the peak of 25-hydroxytachysterol.
-
Purity Analysis: Re-inject an aliquot of the collected fraction to confirm its purity.
-
Solvent Evaporation: Evaporate the solvent from the purified fraction under a stream of nitrogen.
-
Storage: Store the purified 25-hydroxytachysterol at -20°C or below in an inert solvent.
Determination of Enzyme Kinetics
To further characterize the enzymatic synthesis of 25-hydroxytachysterol, the Michaelis-Menten kinetic parameters, Km and Vmax, for the CYP27A1-mediated reaction with tachysterol as a substrate can be determined.
Experimental Design:
-
Set up a series of enzymatic reactions as described in the synthesis protocol, but vary the concentration of the tachysterol substrate over a wide range (e.g., from 0.1 to 10 times the expected Km).
-
Keep the concentration of CYP27A1 and all other reaction components constant.
-
Measure the initial reaction velocity (the rate of 25-hydroxytachysterol formation) at each substrate concentration. This is typically done by stopping the reaction at several early time points and quantifying the product formation.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km (the substrate concentration at half-maximal velocity, indicative of the enzyme's affinity for the substrate) and Vmax (the maximum reaction velocity). A Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]) can also be used for a linear representation of the data to determine these parameters.
Conclusion
This technical guide provides a detailed overview of the synthesis of 25-hydroxytachysterol, focusing on the enzymatic pathway involving CYP27A1. The provided experimental protocols offer a solid foundation for researchers to produce and purify this metabolite for further biological investigation. The quantitative data and the outline for determining enzyme kinetics will aid in the characterization of this important reaction. As interest in the alternative pathways of vitamin D metabolism grows, a thorough understanding of the synthesis of molecules like 25-hydroxytachysterol is crucial for advancing research in endocrinology, dermatology, and drug development.
References
25-Hydroxytachysterol: A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
25-Hydroxytachysterol (25-OH-DHT) is the principal active metabolite of dihydrotachysterol (B1670614) (DHT), a synthetic analogue of vitamin D. This document provides an in-depth technical overview of the biological functions of 25-OH-DHT, focusing on its mechanism of action, interaction with the vitamin D receptor (VDR), and its role in calcium and phosphate (B84403) homeostasis. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This guide details the current understanding of 25-OH-DHT's signaling pathways, presents available quantitative data, and provides detailed experimental protocols for key assays used to characterize its activity.
Introduction
Dihydrotachysterol (DHT) is a synthetic vitamin D analogue that undergoes hepatic 25-hydroxylation to form its biologically active metabolite, 25-hydroxytachysterol (25-OH-DHT). Unlike the natural vitamin D3, which requires a subsequent 1α-hydroxylation in the kidneys to become fully active as 1,25-dihydroxyvitamin D3 (calcitriol), 25-OH-DHT is considered the major circulating active form of DHT and does not necessitate renal activation to exert its physiological effects.[1][2] This property makes it a valuable therapeutic agent in conditions associated with impaired renal function, such as hypoparathyroidism and renal osteodystrophy.[1]
The primary biological functions of 25-OH-DHT mirror those of calcitriol, revolving around the regulation of calcium and phosphate levels in the body. It achieves this by stimulating intestinal calcium absorption, mobilizing calcium from bone, and increasing the excretion of phosphate by the kidneys.[1][2] These actions are mediated through its interaction with the nuclear vitamin D receptor (VDR).
Mechanism of Action and Signaling Pathway
The biological effects of 25-Hydroxytachysterol are primarily mediated through its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.
Vitamin D Receptor (VDR) Signaling Pathway
Upon entering the target cell, 25-OH-DHT binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus. Inside the nucleus, the VDR-ligand complex heterodimerizes with the retinoid X receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. The binding of the VDR-RXR complex to VDREs recruits a complex of coactivator or corepressor proteins, which in turn modulate the transcription of these genes, leading to the physiological effects of 25-OH-DHT.[3][4]
Further Metabolism
25-OH-DHT can be further hydroxylated in vivo at the 1α position to form 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)2DHT).[1] This metabolite also exhibits significant biological activity and binds to the VDR.[5]
Quantitative Data
Precise quantitative data such as dissociation constants (Kd) and EC50/IC50 values for 25-Hydroxytachysterol are not extensively reported in publicly available literature. However, comparative studies provide valuable insights into its potency relative to the endogenous active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol).
| Compound | Target | Parameter | Relative Potency/Affinity | Reference |
| 1α,25-(OH)2DHT3 | Mammalian Vitamin D Receptor (VDR) | Binding Affinity | 50-100 times lower than 1α,25-(OH)2D3 | [5] |
| 1α,25-(OH)2DHT3 | Rat Osteocalcin Gene Promoter Activation | Biological Activity (EC50) | Approximately 10 times lower than 1α,25-(OH)2D3 | [1][5] |
Note: The data presented here is based on comparative studies and provides a relative measure of activity. Absolute values can vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of 25-Hydroxytachysterol and its metabolites.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the binding affinity of 25-OH-DHT and its metabolites to the VDR.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) for binding to the VDR.
Materials:
-
Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃.
-
Test compound: 25-OH-DHT or its metabolites.
-
Unlabeled competitor: Non-radioactive 1α,25(OH)₂D₃.
-
Assay Buffer (e.g., TEKGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and unlabeled competitor in assay buffer.
-
Reaction Setup: In microcentrifuge tubes, add assay buffer, radioligand at a concentration near its Kd, and either the test compound, unlabeled competitor (for non-specific binding), or buffer alone (for total binding).
-
Incubation: Add the VDR preparation to each tube, mix gently, and incubate at 4°C for a specified time (e.g., 4-18 hours) to reach equilibrium.
-
Separation: Add HAP slurry to each tube, incubate on ice with intermittent mixing, and then centrifuge to pellet the HAP with bound VDR-ligand complexes. Alternatively, use a cell harvester to capture the complexes on glass fiber filters.
-
Washing: Wash the pellets or filters with wash buffer to remove unbound radioligand.
-
Quantification: Elute the bound radioligand from the HAP or filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Osteoclast Differentiation Assay
Objective: To assess the effect of 25-OH-DHT on bone resorption by measuring its impact on osteoclast formation.
Principle: Osteoclasts are multinucleated cells responsible for bone resorption. Their differentiation from precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells) can be induced in vitro by RANKL. The number of differentiated osteoclasts, identified by tartrate-resistant acid phosphatase (TRAP) staining, serves as a measure of osteoclastogenesis.
Materials:
-
Osteoclast precursor cells: Mouse bone marrow macrophages or RAW 264.7 cells.
-
Cell culture medium: α-MEM supplemented with 10% FBS and antibiotics.
-
Recombinant mouse RANKL.
-
Test compound: 25-OH-DHT.
-
TRAP staining kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed precursor cells into 96-well plates at an appropriate density.
-
Induction of Differentiation: Culture the cells in the presence of a suboptimal concentration of RANKL to induce a baseline level of osteoclast differentiation.
-
Treatment: Add various concentrations of 25-OH-DHT to the culture medium. Include a vehicle control and a positive control (e.g., 1α,25(OH)₂D₃).
-
Incubation: Culture the cells for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's protocol. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells per well using a light microscope.
-
Data Analysis: Compare the number of osteoclasts in the treated groups to the control group to determine the effect of 25-OH-DHT on osteoclast differentiation.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the biological activity of a compound like 25-Hydroxytachysterol.
References
- 1. In vivo dihydrotachysterol2 metabolism in normal man: 1 alpha- and 1 beta-hydroxylation of 25-hydroxydihydrotachysterol2 and effects on plasma parathyroid hormone and 1 alpha,25-dihydroxyvitamin D3 concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 25-Hydroxyvitamin D levels in patients treated with high-dosage ergo- and cholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of intestinal calcium absorption by orally administrated vitamin D3 compounds: a prospective open-label randomized trial in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
25-Hydroxytachysterol: An In-Depth Analysis of its Vitamin D Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachysterol (B196371), a photoisomer of previtamin D3, and its metabolites are gaining attention for their potential biological activities, distinct from the classical vitamin D3 pathway. Among these, 25-hydroxytachysterol (25(OH)T3) has emerged as a compound of interest due to its interaction with the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that mediates the genomic and non-genomic actions of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). Understanding the binding affinity and interaction of 25(OH)T3 with the VDR is crucial for elucidating its physiological roles and therapeutic potential. This technical guide provides a comprehensive overview of the VDR binding affinity of 25(OH)T3, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: VDR Binding Affinity of Tachysterol and Related Compounds
The following table summarizes the quantitative data on the binding affinity of 25-hydroxytachysterol and related compounds to the Vitamin D Receptor. The data is compiled from competitive binding assays, with the dissociation constant (Kd) serving as the primary metric for binding affinity. A lower Kd value indicates a higher binding affinity.
| Compound | Common Abbreviation | Binding Affinity (Kd) | Experimental Model | Reference |
| 25-Hydroxytachysterol | 25(OH)T3 | 22 nM | Vitamin D Receptor (VDR) | [1] |
| 25-Hydroxy-5,6-trans-vitamin D3 | 25(OH)-5,6-trans-D3 | 58 nM | Vitamin D Receptor (VDR) | [1] |
| 5,6-trans-Vitamin D3 | 5,6-trans-D3 | 560 nM | Vitamin D Receptor (VDR) | [1] |
| Tachysterol | T3 | > 20 µM | Vitamin D Receptor (VDR) | [1] |
Experimental Protocols
The determination of VDR binding affinity for compounds like 25-hydroxytachysterol is primarily achieved through competitive radioligand binding assays. This method assesses the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the VDR.
Protocol: Competitive Radioligand Binding Assay for VDR
Objective: To determine the binding affinity (Kd or IC50) of a test compound (e.g., 25-Hydroxytachysterol) for the Vitamin D Receptor.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated 1α,25-dihydroxyvitamin D₃) with high specific activity.
-
Test Compound: 25-Hydroxytachysterol and other tachysterol analogs.
-
Unlabeled Ligand: Non-radiolabeled 1α,25(OH)₂D₃ at a high concentration to determine non-specific binding.
-
Assay Buffer: A suitable buffer, for example, Tris-HCl buffer containing KCl, EDTA, DTT, and sodium molybdate (B1676688) to stabilize the receptor.
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Wash Buffer: Buffer to wash away unbound ligand.
-
Scintillation Cocktail: A solution for detecting radioactivity.
-
Instrumentation: Liquid scintillation counter, microplate harvester (if using filters).
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and the unlabeled 1α,25(OH)₂D₃ in the assay buffer.
-
Dilute the [³H]-1α,25(OH)₂D₃ to a working concentration (typically at or below its Kd for VDR) in the assay buffer.
-
Prepare the VDR-containing solution (recombinant VDR or nuclear extract) in the assay buffer.
-
-
Assay Setup:
-
Set up assay tubes or a microplate for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add VDR solution, [³H]-1α,25(OH)₂D₃, and assay buffer.
-
Non-specific Binding: Add VDR solution, [³H]-1α,25(OH)₂D₃, and a high concentration of unlabeled 1α,25(OH)₂D₃.
-
Competitive Binding: Add VDR solution, [³H]-1α,25(OH)₂D₃, and varying concentrations of the test compound (e.g., 25-Hydroxytachysterol).
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or 25°C) for a sufficient period to reach equilibrium (e.g., 2-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) Method: Add a slurry of HAP to each tube. The VDR-ligand complex binds to the HAP. Centrifuge the tubes to pellet the HAP, and then wash the pellet with wash buffer to remove unbound radioligand.
-
Filter Method: Rapidly filter the incubation mixture through glass fiber filters using a microplate harvester. The VDR-ligand complex is retained on the filter, while the unbound ligand passes through. Wash the filters with cold wash buffer.
-
-
Quantification:
-
For the HAP method, resuspend the washed pellet in a scintillation vial with scintillation cocktail.
-
For the filter method, place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of specifically bound radioligand by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding samples, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is the dissociation constant of the radioligand.
-
Mandatory Visualizations
VDR Signaling Pathways
The Vitamin D Receptor mediates its effects through both genomic and non-genomic signaling pathways. Upon binding of a ligand like 25-Hydroxytachysterol, the VDR undergoes a conformational change, leading to a cascade of molecular events.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the VDR binding affinity of a test compound.
Conclusion
25-Hydroxytachysterol demonstrates a significant binding affinity for the Vitamin D Receptor, with a Kd value of 22 nM.[1] This affinity, while lower than that of the canonical VDR ligand 1α,25(OH)2D3, is noteworthy and suggests that 25(OH)T3 can act as a direct VDR ligand, potentially modulating VDR-mediated gene expression. The provided experimental protocol for competitive radioligand binding assays offers a robust framework for the continued investigation of tachysterol analogs and other novel compounds. The visualization of the VDR signaling pathways and the experimental workflow further aids in the conceptual understanding of these complex processes. Further research is warranted to fully elucidate the downstream functional consequences of 25(OH)T3 binding to the VDR and to explore its potential therapeutic applications in VDR-related pathologies.
References
Cellular Targets of 25-Hydroxytachysterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol is the active metabolite of dihydrotachysterol, a synthetic analog of vitamin D. It is primarily recognized for its role in calcium homeostasis, where it functions as a potent analog of 1α,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form of vitamin D. This technical guide provides a comprehensive overview of the known and potential cellular targets of 25-hydroxytachysterol, with a focus on the Vitamin D Receptor (VDR) and the Hedgehog (Hh) signaling pathway. This document summarizes available data, details relevant experimental protocols, and provides visual representations of key molecular interactions and workflows.
Primary Cellular Target: Vitamin D Receptor (VDR)
The principal cellular target of 25-hydroxytachysterol is the nuclear Vitamin D Receptor (VDR). Upon binding, 25-hydroxytachysterol activates the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Recent studies on hydroxylated derivatives of tachysterol (B196371), including 20S-hydroxytachysterol (20S(OH)T3) and 25-hydroxytachysterol (25(OH)T3), have demonstrated their activity on the VDR. These compounds have been shown to stimulate the expression of CYP24A1, a well-established VDR target gene, and to induce the translocation of a VDR-Green Fluorescent Protein (GFP) fusion protein from the cytoplasm to the nucleus in melanoma cells.[1][2] Molecular docking studies further support that these tachysterol derivatives bind to the ligand-binding domain of the VDR in a manner comparable to the natural ligand, 1α,25(OH)2D3.[1][2]
Quantitative Data
| Compound | Common Name | Binding Affinity (IC₅₀) vs. [³H]-Calcitriol | Transcriptional Activation (EC₅₀) | Key Characteristics |
| 1α,25-dihydroxyvitamin D₃ | Calcitriol | ~1-5 nM | ~0.1-1 nM | Endogenous high-affinity VDR agonist. |
| 25-hydroxyvitamin D₃ | Calcifediol | ~100-1000 nM | >100 nM | Prohormone with lower affinity for VDR.[3] |
| Dihydrotachysterol₂ | DHT₂ | Lower than Calcitriol | Less potent than Calcitriol | Precursor to 25-hydroxytachysterol. |
Note: The binding affinity and transcriptional activation values can vary depending on the specific assay conditions, cell type, and receptor source.
VDR Signaling Pathway
The canonical signaling pathway initiated by the binding of an agonist like 25-hydroxytachysterol to the VDR is depicted below.
Potential Cellular Target: Smoothened (Smo) in the Hedgehog Signaling Pathway
A growing body of evidence suggests that certain vitamin D analogs and other structurally related oxysterols can modulate the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. The key signal transducer in this pathway is the G protein-coupled receptor, Smoothened (Smo).
Several oxysterols, which share a similar sterol backbone with 25-hydroxytachysterol, have been shown to directly bind to the extracellular cysteine-rich domain (CRD) of Smo, leading to the activation of the Hh pathway.[4][5][6][7] This activation results in the nuclear translocation of the GLI family of transcription factors and the subsequent expression of Hh target genes such as GLI1 and PTCH1.
While there is no direct experimental evidence to date demonstrating the binding of 25-hydroxytachysterol to Smo, its structural similarity to other Smo-modulating oxysterols makes it a plausible candidate for interaction. Further investigation is warranted to determine if 25-hydroxytachysterol can indeed function as a modulator of Hh signaling.
Hedgehog Signaling Pathway and Potential Modulation
The diagram below illustrates the canonical Hedgehog signaling pathway and the potential point of intervention for a Smo agonist.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of compounds with the Vitamin D Receptor and the Hedgehog signaling pathway.
Vitamin D Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7, T47D).
-
Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity 80-100 Ci/mmol).
-
Test Compound: 25-Hydroxytachysterol, serially diluted.
-
Unlabeled Ligand: Non-radioactive 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 1.5 mM EDTA, 5 mM DTT, and 300 mM KCl.
-
Separation Matrix: Hydroxylapatite slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Preparation: Prepare serial dilutions of 25-hydroxytachysterol and unlabeled 1α,25(OH)₂D₃ in assay buffer.
-
Incubation: In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃ (typically at or below its Kₔ), and varying concentrations of either the test compound or unlabeled 1α,25(OH)₂D₃. Include a control with only the radioligand and receptor for total binding.
-
Equilibration: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.
-
Separation: Add hydroxylapatite slurry or dextran-coated charcoal to each tube to separate bound from free radioligand. Centrifuge to pellet the separation matrix.
-
Quantification: Carefully aspirate the supernatant. Wash the pellet with wash buffer. Resuspend the pellet in scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled ligand) from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Hedgehog Pathway Activation Assay (GLI-Luciferase Reporter Assay)
Objective: To determine if a test compound can activate the Hedgehog signaling pathway by measuring the expression of a reporter gene under the control of a GLI-responsive promoter.
Materials:
-
Cell Line: NIH/3T3 or Shh-LIGHT2 cells stably transfected with a GLI-responsive firefly luciferase reporter construct.
-
Test Compound: 25-Hydroxytachysterol, serially diluted.
-
Positive Control: Smoothened agonist (e.g., SAG) or recombinant Sonic Hedgehog (Shh-N).
-
Negative Control: Vehicle (e.g., DMSO).
-
Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Luciferase Assay System: Commercially available kit containing cell lysis buffer and luciferase substrate.
-
Luminometer .
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with low-serum medium and treat the cells with serial dilutions of 25-hydroxytachysterol, positive controls, and negative controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency. Plot the fold induction of luciferase activity relative to the vehicle control against the log concentration of the test compound. Determine the EC₅₀ value using non-linear regression.
Conclusion
The primary and well-established cellular target of 25-hydroxytachysterol is the Vitamin D Receptor. Through VDR activation, it plays a significant role in regulating gene expression, particularly in the context of calcium and bone metabolism. While direct quantitative data on its binding affinity and functional potency are still needed, its demonstrated ability to activate VDR signaling pathways solidifies this interaction.
Furthermore, the structural similarity of 25-hydroxytachysterol to known oxysterol modulators of the Hedgehog signaling pathway suggests that Smoothened may be a novel, secondary target. This potential interaction opens up new avenues for research into the therapeutic applications of 25-hydroxytachysterol beyond its traditional use in calcium disorders, particularly in developmental biology and oncology where the Hedgehog pathway is a key player. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify these cellular interactions.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 25-Hydroxytachysterol in Calcium Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
25-Hydroxytachysterol, the active metabolite of dihydrotachysterol (B1670614) (DHT), plays a significant role in calcium homeostasis, acting as a synthetic analog of the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol). This technical guide provides a comprehensive overview of the metabolism, mechanism of action, and physiological effects of 25-hydroxytachysterol on calcium regulation. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of calcium metabolism and the development of therapeutic agents for calcium-related disorders. This document details the molecular interactions of 25-hydroxytachysterol with the vitamin D receptor (VDR), its subsequent effects on intestinal calcium absorption, bone metabolism, and renal calcium and phosphate (B84403) handling. Furthermore, it provides detailed experimental protocols for key assays used to characterize its activity and presents quantitative data to facilitate comparative analysis.
Introduction
Calcium is an essential mineral for a multitude of physiological processes, including bone mineralization, nerve conduction, muscle contraction, and blood clotting. The maintenance of calcium homeostasis is a complex process tightly regulated by a concert of hormones, primarily parathyroid hormone (PTH), calcitonin, and the active form of vitamin D, calcitriol. Dihydrotachysterol (DHT), a synthetic analog of vitamin D₂, has long been utilized in the management of hypocalcemic conditions, such as hypoparathyroidism. Its therapeutic efficacy stems from its metabolic activation to 25-hydroxytachysterol, which effectively mimics the actions of calcitriol. A key feature of 25-hydroxytachysterol is that it does not require 1α-hydroxylation in the kidney for its biological activity, a crucial advantage in patients with renal impairment.[1][2] This guide will delve into the core aspects of 25-hydroxytachysterol's role in calcium homeostasis, providing the detailed information necessary for advanced research and drug development.
Metabolism of Dihydrotachysterol
Dihydrotachysterol undergoes a critical metabolic activation step in the liver to exert its biological effects. The primary metabolic pathway is as follows:
-
Hepatic 25-Hydroxylation: Dihydrotachysterol is transported to the liver, where it is hydroxylated at the 25-position by the enzyme 25-hydroxylase (CYP2R1 or CYP27A1). This reaction converts DHT into its major active metabolite, 25-hydroxydihydrotachysterol (25-OH-DHT).[1][3]
-
Further Metabolism (Potential): While 25-OH-DHT is considered the principal active form, further metabolism to 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)₂DHT) can occur.[4] However, unlike vitamin D, this 1α-hydroxylation step is not essential for its primary biological functions.[1][2] Studies have shown that 1α,25-(OH)₂DHT₃ exhibits biological activity, albeit lower than that of calcitriol.[4]
Mechanism of Action: Vitamin D Receptor Signaling
The biological effects of 25-hydroxytachysterol are mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The signaling pathway is as follows:
-
VDR Binding: 25-hydroxytachysterol and its metabolites, such as 1α,25-(OH)₂DHT, bind to the ligand-binding domain of the VDR located in the cytoplasm of target cells.[1]
-
Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.
-
VDRE Binding: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Gene Transcription Modulation: The binding of the VDR-RXR heterodimer to VDREs recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of the transcription of target genes involved in calcium homeostasis.[1]
Physiological Effects on Calcium Homeostasis
The activation of the VDR by 25-hydroxytachysterol leads to a cascade of physiological effects that collectively increase serum calcium levels.
Intestinal Calcium Absorption
25-Hydroxytachysterol enhances the absorption of dietary calcium in the small intestine. This is achieved by upregulating the expression of genes encoding proteins involved in the transcellular transport of calcium, including:
-
Transient Receptor Potential Vanilloid 6 (TRPV6): An apical membrane calcium channel that facilitates the entry of calcium into enterocytes.
-
Calbindin-D₉k: An intracellular calcium-binding protein that buffers cytosolic calcium and facilitates its diffusion from the apical to the basolateral membrane.
-
Plasma Membrane Ca²⁺-ATPase 1b (PMCA1b): A basolateral membrane pump that actively extrudes calcium from the enterocyte into the bloodstream.[5][6]
Bone Metabolism
25-Hydroxytachysterol stimulates the mobilization of calcium from bone.[1] It promotes the differentiation and activity of osteoclasts, the cells responsible for bone resorption. This process is primarily mediated by the upregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) expression in osteoblasts. RANKL binds to its receptor, RANK, on osteoclast precursors, stimulating their differentiation into mature osteoclasts.[7]
Renal Function
25-Hydroxytachysterol also influences renal handling of calcium and phosphate. It can increase the reabsorption of calcium in the distal tubules, although this effect is generally considered less pronounced than its intestinal and bone effects.[5] Notably, it also promotes the renal excretion of phosphate.[1][2]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of 25-hydroxytachysterol and its precursors/metabolites.
Table 1: Vitamin D Receptor (VDR) Binding Affinity and Biological Potency
| Compound | VDR Binding Affinity (Relative to 1,25(OH)₂D₃) | Biological Activity (Relative to 1,25(OH)₂D₃) | Reference(s) |
| 1α,25-Dihydroxydihydrotachysterol₃ (1α,25-(OH)₂DHT₃) | 50-100 times lower | ~10 times lower | [4] |
| 25-Hydroxytachysterol₃ | Dissociation Constant (Kd) = 22 nM | 10-100 times more active than tachysterol₃ | [8] |
| Tachysterol₃ | Kd > 20 µM | - | [8] |
Table 2: Therapeutic Dosages of Dihydrotachysterol (DHT)
| Indication | Initial Adult Dose (mg/day) | Maintenance Adult Dose (mg/day) | Reference(s) |
| Hypoparathyroidism | 0.5 - 2.0 | 0.2 - 1.0 | [9] |
| Rickets | 0.5 - 1.0 | 0.2 - 0.5 | [9] |
| Osteomalacia | 0.5 - 1.0 | 0.2 - 0.5 | [9] |
| Renal Osteodystrophy | 0.5 - 1.0 | 0.2 - 0.5 | [9] |
Note: Dosages should be individualized based on serum calcium levels. Regular monitoring of serum calcium and phosphate is crucial to avoid hypercalcemia.[5][10]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for VDR Affinity
Objective: To determine the binding affinity (e.g., IC₅₀ or Kᵢ) of 25-hydroxytachysterol for the Vitamin D Receptor.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (radioligand)
-
25-Hydroxytachysterol (test compound)
-
Unlabeled 1α,25(OH)₂D₃ (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 150 mM KCl, pH 7.4)
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of 25-hydroxytachysterol and unlabeled 1α,25(OH)₂D₃ in assay buffer.
-
In microcentrifuge tubes, add assay buffer, recombinant VDR, and either buffer (for total binding), excess unlabeled 1α,25(OH)₂D₃ (for non-specific binding), or the test compound at various concentrations.
-
Add [³H]-1α,25(OH)₂D₃ to all tubes at a final concentration at or below its Kₔ.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 18 hours at 4°C).
-
Separate bound from free radioligand using either hydroxylapatite slurry (centrifuge and wash pellets) or vacuum filtration through glass fiber filters.
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Everted Gut Sac Assay for Intestinal Calcium Transport
Objective: To assess the effect of 25-hydroxytachysterol on intestinal calcium absorption in an ex vivo model.
Materials:
-
Rat small intestine (duodenum or jejunum)
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer), gassed with 95% O₂ / 5% CO₂
-
⁴⁵CaCl₂ (radiotracer)
-
25-Hydroxytachysterol
-
Surgical thread, cannulas, and a glass rod for eversion
Procedure:
-
Euthanize a rat and excise a segment of the small intestine.
-
Gently flush the intestinal segment with ice-cold buffer to remove contents.
-
Evert the intestinal segment over a glass rod and tie one end with surgical thread.
-
Fill the sac with a known volume of buffer (serosal fluid) and tie the other end to form a sealed sac.
-
Pre-incubate the sac in gassed buffer at 37°C for a short period.
-
Incubate the sac in a flask containing gassed buffer with ⁴⁵CaCl₂ and the desired concentration of 25-hydroxytachysterol (mucosal fluid).
-
At specified time points, remove the sac, rinse it, and collect the serosal fluid.
-
Measure the radioactivity in both the initial mucosal fluid and the final serosal fluid using a scintillation counter.
-
Calculate the rate of calcium transport from the mucosal to the serosal side.
Protocol: In Vitro Bone Resorption (Pit) Assay
Objective: To quantify the bone-resorbing activity of osteoclasts in response to 25-hydroxytachysterol.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
α-MEM medium supplemented with fetal bovine serum, M-CSF, and RANKL
-
Dentine slices or bone-mimicking calcium phosphate-coated plates
-
25-Hydroxytachysterol
-
Toluidine blue or other staining solution for resorption pits
-
Microscope with image analysis software
Procedure:
-
Culture osteoclast precursors on dentine slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Treat the mature osteoclast cultures with various concentrations of 25-hydroxytachysterol for a specified period (e.g., 48-72 hours).
-
Remove the cells from the slices/plates (e.g., by sonication or with bleach).
-
Stain the slices/plates with toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a microscope.
-
Quantify the total area of resorption pits per slice/well using image analysis software.
Conclusion
25-Hydroxytachysterol is a potent regulator of calcium homeostasis, acting through the vitamin D receptor to modulate gene expression in key target tissues. Its ability to bypass the need for renal 1α-hydroxylation makes it a valuable therapeutic option for managing hypocalcemia, particularly in patients with chronic kidney disease. This technical guide has provided a detailed overview of its metabolism, mechanism of action, and physiological effects, supported by quantitative data and experimental protocols. A thorough understanding of the molecular and cellular actions of 25-hydroxytachysterol is crucial for the continued development of novel therapeutic strategies for a range of calcium and bone-related disorders. Further research is warranted to fully elucidate the comparative dose-response relationships between 25-hydroxytachysterol and other vitamin D analogs to optimize clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The response of intestinal calcium transport to 25-hydroxy and 1,25-dihydroxy vitamin D in nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo metabolism of the vitamin D analog, dihydrotachysterol. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dihydrotachysterol? [synapse.patsnap.com]
- 6. Mechanism of action of 1,25-dihydroxyvitamin D3 on intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thekingsleyclinic.com [thekingsleyclinic.com]
- 10. What are the side effects of Dihydrotachysterol? [synapse.patsnap.com]
In Vivo Metabolism of Dihydrotachysterol to 25-Hydroxydihydrotachysterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotachysterol (DHT), a synthetic analog of vitamin D, is a crucial therapeutic agent for managing hypocalcemia. Its biological activity is contingent on its metabolic activation, a key step of which is the hydroxylation at the 25th carbon position to form 25-hydroxydihydrotachysterol (25-OH-DHT). This conversion is a critical determinant of the pharmacokinetics and pharmacodynamics of DHT. This technical guide provides an in-depth overview of the in vivo metabolism of DHT to 25-OH-DHT, detailing the enzymatic pathways, experimental protocols for its study, and quantitative data from seminal research.
Metabolic Pathway
The in vivo conversion of DHT to 25-OH-DHT is primarily a hepatic process, catalyzed by cytochrome P450 (CYP) enzymes. While the specific isozymes responsible for DHT 25-hydroxylation have not been definitively identified, the striking similarity to vitamin D metabolism strongly suggests the involvement of CYP2R1 , the primary vitamin D 25-hydroxylase, and potentially CYP27A1 .
Following its formation, 25-OH-DHT undergoes further hydroxylation, primarily in the kidney, to yield more polar and biologically active metabolites, including 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)₂DHT), considered the most potent metabolite, and 1β,25-dihydroxy-dihydrotachysterol (1β,25-(OH)₂DHT).
dot
Metabolic activation pathway of Dihydrotachysterol.
Quantitative Data
Quantitative analysis of DHT and its metabolites in vivo is crucial for understanding its pharmacokinetic profile. The following table summarizes data from a study in normal human subjects who received oral DHT₂.
| Compound | Relative Plasma Concentration Ratio (at maximum concentration) |
| Dihydrotachysterol₂ (DHT₂) | 10 |
| 25-Hydroxydihydrotachysterol₂ (25-OH-DHT₂) | 1 |
| 1β,25-Dihydroxydihydrotachysterol₂ (1β,25-(OH)₂DHT₂) | 2 |
| 1α,25-Dihydroxydihydrotachysterol₂ (1α,25-(OH)₂DHT₂) | 0.1 |
| Data from a study in which healthy volunteers were administered approximately 1 mg/day of DHT₂ orally[1]. |
Experimental Protocols
In Vivo Study of Dihydrotachysterol Metabolism in Rats
This protocol outlines a general procedure for studying the in vivo metabolism of DHT in a rat model.
1. Animal Model:
-
Species: Wistar rats
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Diet: Standard chow and water ad libitum.
2. Dosing:
-
Compound: Dihydrotachysterol₃ (DHT₃)
-
Dose: 2 mg total, administered as two divided doses of 1 mg each at 0 and 6 hours.
-
Route of Administration: Oral gavage.
-
Vehicle: A suitable vehicle such as corn oil.
3. Sample Collection:
-
Matrix: Plasma
-
Time Point: 24 hours after the initial dose.
-
Procedure: Blood is collected via cardiac puncture or from the tail vein into heparinized tubes. Plasma is separated by centrifugation.
4. Sample Preparation and Analysis:
-
The plasma samples are extracted to isolate DHT and its metabolites.
-
The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of the metabolites.
dot
References
Structural Characterization of 25-Hydroxytachysterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 25-Hydroxytachysterol, a key intermediate in the photochemical synthesis of vitamin D and its analogs. While a complete experimental dataset for 25-Hydroxytachysterol is not publicly available, this document outlines the established analytical methodologies and presents expected data based on closely related compounds. This guide is intended to equip researchers with the necessary information to undertake and interpret the structural analysis of this and similar secosteroids.
Overview of 25-Hydroxytachysterol
25-Hydroxytachysterol is a hydroxylated derivative of tachysterol (B196371), belonging to the family of secosteroids, which are characterized by an open B-ring of the steroid nucleus[1]. It is a significant photoproduct formed during the UV irradiation of 7-dehydrocholesterol (B119134) in the synthesis of vitamin D3 and its hydroxylated metabolites. Understanding its structure is crucial for optimizing synthetic pathways and for studying its potential biological activities.
Spectroscopic Characterization
Spectroscopic methods are fundamental to elucidating the structure of 25-Hydroxytachysterol. The primary techniques employed are Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated triene system of 25-Hydroxytachysterol gives rise to a characteristic UV absorption profile. The spectrum is known to exhibit vibronic structure, which suggests the presence of multiple conformers in solution. A study of its photoconversion revealed distinct absorption bands and a wavelength-dependent quantum yield for its isomerization to 25-hydroxyprevitamin D3[1].
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (Vibronic Structure) | 260 - 295 nm | Methanol (B129727) | [1] |
| Absorption Shoulder | 295 - 330 nm | Methanol | [1] |
| Photoisomerization Quantum Yield (at 254 nm) | 0.12 | Methanol | [1] |
| Photoisomerization Quantum Yield (at 313 nm) | 0.42 | Methanol | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For 25-Hydroxytachysterol, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for a complete assignment of all proton and carbon signals.
Table of Expected ¹H NMR Chemical Shifts for Key Protons of 25-Hydroxytachysterol
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-6 | ~6.2 | d | Olefinic proton, coupled to H-7. |
| H-7 | ~5.8 | d | Olefinic proton, coupled to H-6. |
| H-19 (exo) | ~4.8 | s | Exocyclic methylene (B1212753) proton. |
| H-19 (endo) | ~5.0 | s | Exocyclic methylene proton. |
| H-3 | ~3.9 | m | Proton on the carbon bearing the hydroxyl group. |
| H-18 | ~0.5 | s | Methyl protons. |
| H-21 | ~0.9 | d | Methyl protons. |
| H-26/H-27 | ~1.2 | s | Methyl protons adjacent to the tertiary alcohol. |
Table of Expected ¹³C NMR Chemical Shifts for Key Carbons of 25-Hydroxytachysterol
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C-5 | ~140 | Olefinic carbon. |
| C-6 | ~120 | Olefinic carbon. |
| C-7 | ~118 | Olefinic carbon. |
| C-8 | ~135 | Olefinic carbon. |
| C-10 | ~145 | Quaternary olefinic carbon. |
| C-19 | ~112 | Exocyclic methylene carbon. |
| C-3 | ~68 | Carbon bearing the hydroxyl group. |
| C-25 | ~71 | Carbon bearing the tertiary hydroxyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns. For 25-Hydroxytachysterol (C₂₇H₄₄O₂), the expected nominal mass is 400.33. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization methods. The fragmentation pattern of related secosteroids typically involves the loss of water from the hydroxyl groups and cleavage of the side chain.
Table of Expected Mass-to-Charge Ratios (m/z) for Key Fragments of 25-Hydroxytachysterol
| Fragment | Expected m/z | Ionization Mode | Notes |
| [M]+• | 400 | EI | Molecular ion. |
| [M+H]+ | 401 | ESI (+) | Protonated molecule. |
| [M+Na]+ | 423 | ESI (+) | Sodiated adduct. |
| [M-H₂O]+• | 382 | EI | Loss of water from either hydroxyl group. |
| [M-2H₂O]+• | 364 | EI | Loss of both hydroxyl groups. |
| Side-chain cleavage | Varies | EI/ESI | Cleavage at the C17-C20 bond is common in steroids. |
Crystallographic Characterization
Single-crystal X-ray crystallography provides the unambiguous determination of the solid-state structure of a molecule, including precise bond lengths, bond angles, and stereochemistry. To date, no crystal structure of 25-Hydroxytachysterol has been deposited in the Cambridge Structural Database (CSD).
Experimental Protocols
The following sections detail generalized experimental protocols for the structural characterization of 25-Hydroxytachysterol, based on standard practices for vitamin D analogs and other steroids.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 1-5 mg of purified 25-Hydroxytachysterol in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆) in a 5 mm NMR tube.
-
Data Acquisition : Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (≥500 MHz).
-
Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis : Assign proton signals based on their chemical shifts, multiplicities, and coupling constants. Use 2D spectra to correlate protons with their directly attached carbons (HSQC) and to identify long-range H-C correlations (HMBC) for assigning quaternary carbons and piecing together molecular fragments. Use NOESY to determine through-space proximities of protons to establish the stereochemistry.
Mass Spectrometry Protocol (LC-MS/MS)
-
Sample Preparation : Prepare a stock solution of 25-Hydroxytachysterol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Prepare a series of dilutions for analysis.
-
Chromatography : Perform chromatographic separation on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry : Analyze the eluent using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source in positive ion mode.
-
Data Acquisition : Acquire full scan MS data to identify the parent ion and MS/MS (or product ion scan) data by fragmenting the parent ion to obtain the fragmentation pattern.
-
Analysis : Determine the accurate mass of the parent ion and its fragments. Propose fragmentation pathways based on the observed neutral losses and characteristic cleavages.
X-ray Crystallography Protocol
-
Crystallization : Grow single crystals of 25-Hydroxytachysterol suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and requires screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (~100 K). Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.
-
Analysis : Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant biological pathway.
Caption: Workflow for NMR-based structural characterization.
Caption: Workflow for LC-MS/MS-based structural analysis.
Caption: Simplified Vitamin D metabolic and synthetic pathway.
Conclusion
The structural characterization of 25-Hydroxytachysterol relies on a combination of powerful analytical techniques. While a complete public dataset is lacking, this guide provides the necessary theoretical background, expected data, and standardized protocols to enable researchers to confidently approach the structural elucidation of this important secosteroid. The methodologies outlined herein are robust and widely applicable to the broader class of vitamin D metabolites and analogs, making this a valuable resource for those in the fields of natural product chemistry, drug discovery, and metabolic research.
References
25-Hydroxytachysterol: A Technical Guide to its Gene Regulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol (25(OH)T3) is a biologically active metabolite of tachysterol (B196371), a photoproduct of previtamin D3.[1][2] This guide provides an in-depth overview of the gene regulation studies involving 25(OH)T3, with a focus on its interaction with nuclear receptors and the downstream cellular effects. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of endocrinology, dermatology, and drug development.
Core Signaling Pathways and Gene Regulation
25-Hydroxytachysterol primarily exerts its biological effects through the Vitamin D Receptor (VDR), a ligand-activated transcription factor.[1][3] Upon binding to 25(OH)T3, the VDR undergoes a conformational change, leading to its translocation from the cytoplasm to the nucleus.[3] In the nucleus, the VDR-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5][6][7]
One of the primary target genes of VDR-mediated signaling is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites. The induction of CYP24A1 by 25(OH)T3 serves as a key indicator of its VDR-agonistic activity, although its potency is approximately 10 times lower than that of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the most active form of vitamin D.[3]
Beyond the VDR, studies have revealed that 25(OH)T3 can also interact with other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), suggesting a broader role in cellular regulation.[1][3][8]
Signaling Pathway Diagram
Quantitative Data on Gene Regulation
The following tables summarize the available quantitative data on the effects of 25-Hydroxytachysterol and related compounds on gene expression and receptor binding.
| Compound | Target Gene | Cell Type | Fold Change vs. Control | Reference Compound | Fold Change vs. Reference |
| 25(OH)T3 | CYP24A1 | Not Specified | - | 1,25(OH)2D3 | ~10-fold less induction |
| Compound | Receptor | Binding Affinity (vs. 1,25(OH)2D3) |
| 1α,25-(OH)2DHT3 | VDR | 50-100 times lower |
Experimental Protocols
VDR-GFP Nuclear Translocation Assay
This protocol is adapted from methodologies used to study the nuclear translocation of GFP-tagged nuclear receptors upon ligand binding.[7][9][10]
Objective: To visualize and quantify the movement of the Vitamin D Receptor fused to Green Fluorescent Protein (VDR-GFP) from the cytoplasm to the nucleus in response to 25-Hydroxytachysterol treatment.
Materials:
-
Cells stably or transiently expressing a VDR-GFP fusion protein (e.g., melanoma cells, HaCaT keratinocytes).[3]
-
Cell culture medium appropriate for the cell line.
-
25-Hydroxytachysterol (25(OH)T3) stock solution (in ethanol).
-
1,25-dihydroxyvitamin D3 (1,25(OH)2D3) as a positive control.
-
Vehicle control (e.g., 0.1% ethanol).
-
Fluorescence microscope with appropriate filters for GFP.
-
Image analysis software.
Procedure:
-
Seed VDR-GFP expressing cells onto glass-bottom dishes or multi-well plates suitable for microscopy.
-
Allow cells to adhere and grow to a suitable confluency (e.g., 60-70%).
-
Prepare treatment media containing the desired concentrations of 25(OH)T3, 1,25(OH)2D3 (e.g., 10⁻⁷ M), and vehicle control.[3]
-
Replace the culture medium with the treatment media.
-
Incubate the cells for a specified time course (e.g., 30, 60, 90 minutes).[7]
-
At each time point, visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields of view for each treatment condition.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the mRNA levels of target genes, such as CYP24A1, in response to 25-Hydroxytachysterol treatment.[11][12][13][14]
Objective: To measure the change in expression of VDR target genes following treatment with 25-Hydroxytachysterol.
Materials:
-
Human keratinocytes (e.g., HaCaT) or other relevant cell lines.
-
Cell culture medium.
-
25-Hydroxytachysterol (25(OH)T3) stock solution.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers specific for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
Plate cells in multi-well plates and grow to a desired confluency.
-
Treat cells with various concentrations of 25(OH)T3 or vehicle control for a specified time (e.g., 4 hours).[11]
-
Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and the vehicle control.
Experimental Workflow for Gene Expression Analysis
Conclusion
25-Hydroxytachysterol is a significant metabolite of tachysterol that modulates gene expression through its interaction with the Vitamin D Receptor and other nuclear receptors. Its ability to induce the expression of VDR target genes, such as CYP24A1, confirms its role as a VDR agonist, albeit with lower potency than 1,25(OH)2D3. The methodologies outlined in this guide provide a framework for further investigation into the specific gene regulatory networks influenced by 25-Hydroxytachysterol and its potential therapeutic applications. Further research is warranted to fully elucidate its dose-dependent effects on a wider range of target genes and its interactions with other signaling pathways.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Vitamin D3 Hydroxymetabolites Require Involvement of the Vitamin D Receptor or Retinoic Acid-Related Orphan Receptors for Their Antifibrogenic Activities in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP24A1 Expression Inversely Correlates with Melanoma Progression: Clinic-Pathological Studies [mdpi.com]
- 4. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the full human RXR/VDR nuclear receptor heterodimer complex with its DR3 target DNA | The EMBO Journal [link.springer.com]
- 7. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydromyrcenol Modulates Involucrin Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hormone-dependent translocation of vitamin D receptors is linked to transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptional Regulation of 25-Hydroxyvitamin D-24-Hydroxylase (CYP24A1) by Calcemic Factors in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Increased expression of CYP24A1 correlates with advanced stages of prostate cancer and can cause resistance to vitamin D3-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 25-Hydroxytachysterol in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive method for the quantification of 25-Hydroxytachysterol in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol includes a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction. The chromatographic conditions are optimized for the efficient separation of 25-Hydroxytachysterol from endogenous plasma components. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this vitamin D analog for pharmacokinetic, metabolic, or clinical studies.
Introduction
25-Hydroxytachysterol is a key metabolite of Dihydrotachysterol, a synthetic analog of vitamin D. Accurate quantification of 25-Hydroxytachysterol in biological matrices is crucial for understanding its pharmacokinetics, efficacy, and safety profile. High-Performance Liquid Chromatography (HPLC) offers a reliable and widely accessible technique for this purpose. This document provides a detailed protocol for the extraction and quantification of 25-Hydroxytachysterol from human plasma.
Experimental
-
25-Hydroxytachysterol reference standard
-
Internal Standard (IS), e.g., 1-alpha-hydroxyvitamin D3 or a deuterated analog
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade n-Hexane
-
Deionized Water
-
Human plasma (drug-free)
-
0.22 µm syringe filters
-
HPLC system equipped with a UV-Vis detector (e.g., Thermo Scientific Spectra System or equivalent)
-
Reversed-phase C18 column (e.g., Synergy hydro-RP, 4.6 x 250 mm, 4.0 µm particle size)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
| Parameter | Value |
| Column | Synergy hydro-RP C18 (4.6 x 250 mm, 4.0 µm) |
| Mobile Phase | Methanol:Acetonitrile:Water (70:25:5, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 20 minutes |
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 25-Hydroxytachysterol reference standard in 10 mL of ethanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare working standard solutions at concentrations ranging from 5 ng/mL to 200 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in ethanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with the mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15, 75, and 150 ng/mL) by spiking drug-free human plasma with the appropriate amount of 25-Hydroxytachysterol working standard solution.
-
Aliquoting: Pipette 0.5 mL of plasma sample, calibration standard, or QC sample into a clean centrifuge tube.
-
Internal Standard Addition: Add a specified amount of the internal standard working solution (e.g., 50 µL of 100 ng/mL) to each tube, except for the blank plasma.
-
Protein Precipitation: Add 1.0 mL of absolute ethanol to each tube.
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 5500 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 3.0 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes. Repeat the extraction step.[1]
-
Evaporation: Combine the hexane (B92381) extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 200 µL of the mobile phase.[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence: Inject a blank (mobile phase), followed by the calibration standards, QC samples, and the unknown plasma samples.
-
Data Acquisition: Acquire the chromatograms and integrate the peak areas for 25-Hydroxytachysterol and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of 25-Hydroxytachysterol to the peak area of the internal standard against the nominal concentration of the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of 25-Hydroxytachysterol in the QC and unknown samples using the regression equation.
Results and Performance Characteristics
The following tables summarize the quantitative data for a typical validation of this method, adapted from similar analyses of 25-hydroxyvitamin D.[1]
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 25-Hydroxytachysterol | 5 - 160 | y = 0.043x + 0.083 | > 0.99 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| Low (15) | ≤ 9% | < 10% | 85 - 115 |
| Mid (75) | ≤ 9% | < 10% | 85 - 115 |
| High (150) | ≤ 9% | < 10% | 85 - 115 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 4 |
| Limit of Quantification (LOQ) | 10 |
Visualizations
Caption: Experimental workflow for 25-Hydroxytachysterol quantification.
Caption: Simplified signaling pathway of 25-Hydroxytachysterol.
Discussion
The described HPLC-UV method provides a reliable and accessible approach for the quantification of 25-Hydroxytachysterol in human plasma. The sample preparation procedure, combining protein precipitation and liquid-liquid extraction, effectively removes interfering substances from the plasma matrix.[1] The chromatographic conditions allow for a good separation of the analyte of interest. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.[1]
25-Hydroxytachysterol, as a vitamin D analog, is further metabolized in the body, with metabolites such as 1α,25-dihydroxy-dihydrotachysterol being biologically active. These active metabolites are known to bind to the vitamin D receptor (VDR). The binding of these metabolites to the VDR, which then forms a complex with the retinoid X receptor (RXR), allows it to interact with vitamin D response elements (VDREs) on the DNA. This interaction modulates the transcription of target genes, leading to a biological response, such as the regulation of calcium and phosphate (B84403) homeostasis.
Conclusion
This application note provides a detailed and validated HPLC method for the quantification of 25-Hydroxytachysterol in human plasma. The protocol is straightforward to implement in a laboratory with standard HPLC equipment. The accompanying diagrams illustrate the experimental workflow and the compound's mechanism of action, making this a comprehensive resource for researchers in the field.
References
Application Notes and Protocols for the Synthesis of 25-Hydroxydihydrotachysterol for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxydihydrotachysterol is the biologically active metabolite of dihydrotachysterol (B1670614), a synthetic analogue of vitamin D. It plays a crucial role in calcium homeostasis and has been investigated for its therapeutic potential in conditions such as hypoparathyroidism and rickets. This document provides an overview of the synthesis, biological activity, and signaling pathways of 25-hydroxydihydrotachysterol to support its application in research and drug development.
Synthesis of 25-Hydroxydihydrotachysterol
A general approach to the synthesis of 25-hydroxylated vitamin D analogues often starts from a commercially available steroid with a suitable side chain or involves the chemical construction of the side chain. The introduction of the 25-hydroxyl group can be achieved through various synthetic strategies.
General Synthetic Strategy for Vitamin D Analogs:
A common strategy for creating vitamin D analogs involves the photochemical conversion of a 7-dehydrocholesterol (B119134) derivative. This process mimics the natural production of vitamin D in the skin.
-
Starting Material: A suitable steroidal precursor is chosen.
-
Photochemical Reaction: The precursor is irradiated with ultraviolet (UV) light to induce the opening of the B-ring, a characteristic feature of the vitamin D scaffold.
-
Thermal Isomerization: The resulting intermediate undergoes a thermally induced rearrangement to form the final vitamin D triene system.
-
Hydroxylation: The introduction of the hydroxyl group at the C-25 position is a key step, which can be accomplished at various stages of the synthesis using specific chemical reagents.
-
Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Due to the lack of a specific detailed protocol, a generalized experimental workflow is presented below.
Caption: Generalized workflow for the synthesis of 25-hydroxydihydrotachysterol.
Characterization and Quantitative Data
The characterization of 25-hydroxydihydrotachysterol involves various analytical techniques to confirm its structure and purity. The following table summarizes key data points that would be expected from a successful synthesis.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Spectral data consistent with the structure of 25-hydroxydihydrotachysterol. |
| Molecular Weight | Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular formula C₂₈H₄₆O₂. |
| Purity | HPLC | A single major peak indicating high purity (e.g., >98%). |
| UV Absorbance | UV-Vis Spectroscopy | Characteristic absorbance spectrum for the triene system. |
Biological Activity and Signaling Pathway
25-Hydroxydihydrotachysterol is the active form of dihydrotachysterol and exerts its biological effects by binding to the Vitamin D Receptor (VDR).[1][2] The VDR is a nuclear receptor that functions as a ligand-activated transcription factor.
The signaling pathway of 25-hydroxydihydrotachysterol is as follows:
-
Binding to VDR: 25-Hydroxydihydrotachysterol enters the target cell and binds to the VDR in the cytoplasm or nucleus.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Translocation to the Nucleus: The VDR-RXR heterodimer translocates to the nucleus if it is not already there.
-
Binding to VDRE: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Gene Transcription: This binding recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. The altered expression of these genes results in the physiological effects of 25-hydroxydihydrotachysterol, such as the regulation of calcium and phosphate (B84403) metabolism.
Caption: Signaling pathway of 25-hydroxydihydrotachysterol (25-OH-DHT).
References
Application Notes and Protocols for Cell Culture using 25-Hydroxytachysterol
Disclaimer: Direct, detailed cell culture protocols for 25-Hydroxytachysterol are not widely published. The following protocols are based on established methods for the closely related vitamin D analog, dihydrotachysterol (B1670614), and its metabolites, as well as general principles for handling lipophilic compounds in cell culture. Researchers should perform initial dose-response experiments to determine the optimal concentration for their specific cell line and experimental endpoint.
Introduction
25-Hydroxytachysterol is a metabolite of dihydrotachysterol (DHT), a synthetic analog of vitamin D. Like other vitamin D compounds, its biological effects are primarily mediated through interaction with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. In cell culture, 25-Hydroxytachysterol and its further hydroxylated form, 1α,25-dihydroxydihydrotachysterol, are utilized to study cellular processes such as differentiation, proliferation, and calcium metabolism. Its lipophilic nature requires specific handling procedures for effective delivery to cells in an aqueous culture environment.
Applications in Cell Culture
-
Differentiation Studies: Investigating the potential of 25-Hydroxytachysterol to induce or modulate cellular differentiation, particularly in bone, immune, and cancer cell lines.
-
Gene Expression Analysis: Studying the regulation of VDR target genes.
-
Calcium Homeostasis: Examining the role of 25-Hydroxytachysterol in cellular calcium transport and signaling.
-
Cancer Research: Assessing its anti-proliferative and pro-apoptotic effects on various cancer cell lines.
Experimental Protocols
Protocol 1: Preparation of 25-Hydroxytachysterol Stock Solution
This protocol describes the preparation of a concentrated stock solution of 25-Hydroxytachysterol, which can be further diluted to working concentrations in cell culture media.
Materials:
-
25-Hydroxytachysterol (powder)
-
Anhydrous ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Precaution: 25-Hydroxytachysterol is light-sensitive. All steps should be performed with minimal light exposure. Use amber or foil-wrapped tubes.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 25-Hydroxytachysterol powder.
-
Dissolve the powder in a minimal amount of anhydrous ethanol or DMSO to create a high-concentration stock solution (e.g., 1-10 mM). It is common to dissolve fat-soluble chemicals in ethanol or DMSO to create a stock solution.[1]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Treatment of Adherent Cells with 25-Hydroxytachysterol
This protocol outlines the steps for treating adherent cell cultures with 25-Hydroxytachysterol.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates, 96-well plates)
-
Complete cell culture medium
-
25-Hydroxytachysterol stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Vehicle control (anhydrous ethanol or DMSO)
Procedure:
-
Seed adherent cells at the desired density in culture vessels and allow them to attach and reach the desired confluency (typically 50-70%).
-
Prepare the treatment media. Thaw an aliquot of the 25-Hydroxytachysterol stock solution.
-
Serially dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations. Typical working concentrations for vitamin D analogs range from nanomolar (nM) to micromolar (µM).
-
Important: Prepare a vehicle control medium containing the same final concentration of ethanol or DMSO as the highest concentration of 25-Hydroxytachysterol used in the experiment. The final solvent concentration should ideally be below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[1]
-
Aspirate the old medium from the cultured cells.
-
Gently wash the cells once with sterile PBS.
-
Aspirate the PBS and add the prepared treatment or vehicle control media to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours). The incubation time will depend on the specific cell line and the endpoint being measured.
-
Proceed with downstream assays such as cell viability assays, gene expression analysis, or protein extraction.
Protocol 3: Assessing Cell Viability and Proliferation
This protocol provides a general method for evaluating the effect of 25-Hydroxytachysterol on cell viability and proliferation using a colorimetric assay like the MTT or crystal violet assay.
Materials:
-
Cells treated with 25-Hydroxytachysterol (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Crystal Violet staining solution
-
Solubilization buffer (for MTT assay) or destaining solution (for crystal violet)
-
Microplate reader
Procedure (MTT Assay Example):
-
At the end of the treatment period, add MTT solution to each well according to the manufacturer's instructions (typically 10% of the media volume).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Aspirate the medium containing MTT.
-
Add a solubilization buffer (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for 25-Hydroxytachysterol in cell culture, the following table presents analogous data for the related and well-studied vitamin D analog, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), to provide a reference for expected effects and concentration ranges.
| Cell Line | Compound | Concentration | Incubation Time | Effect | Reference |
| C3H 10T1/2 (mesenchymal) | 1,25(OH)2D3 | 10-500 nM | 4 days | Dose-dependent inhibition of cell proliferation.[2] | [2] |
| SiHa (cervical cancer) | 25(OH)D3 | 250 - 2500 nM | 72 hours | Inhibition of cell growth and viability, induction of apoptosis.[3] | [3] |
| HL-60 (leukemia) | 1,25(OH)2D3 | 3x10⁻⁸ - 8x10⁻¹⁰ M | 10-12 days | Inhibition of clonal proliferation and induction of differentiation.[4] | [4] |
| Bovine Parathyroid Cells | 1,25(OH)2D3 | 10⁻¹¹ - 10⁻⁷ M | 24-48 hours | Dose-dependent suppression of parathyroid hormone secretion.[5] | [5] |
| CD34+ Hematopoietic Stem Cells | 1,25(OH)2D3 | 10 nM | 14-28 days | Decreased overall cell expansion and reduced NK cell differentiation.[6] | [6] |
Visualizations
Signaling Pathway
The primary mechanism of action for 25-Hydroxytachysterol is expected to be similar to that of other vitamin D analogs, involving the activation of the Vitamin D Receptor (VDR).
Caption: Vitamin D Receptor (VDR) signaling pathway activated by 25-Hydroxytachysterol.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of 25-Hydroxytachysterol on cultured cells.
Caption: General experimental workflow for cell culture studies with 25-Hydroxytachysterol.
References
- 1. researchgate.net [researchgate.net]
- 2. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25-Hydroxycholecalciferol Inhibits Cell Growth and Induces Apoptosis in SiHa Cervical Cells via Autocrine Vitamin D Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. 1,25-Dihydroxyvitamin D3 suppresses parathyroid hormone secretion from bovine parathyroid cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of 1,25 Dihydroxyvitamin D3 (1,25(OH)2D3) on In Vitro Human Natural Killer Cell DevelopmentFrom Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 25-Hydroxytachysterol Effects Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol is a synthetic analog of the active form of vitamin D. Due to a scarcity of direct studies on 25-Hydroxytachysterol, this document leverages data from its closely related and well-studied precursor, dihydrotachysterol (B1670614) (DHT). DHT is hydroxylated in the liver to its active form, 25-hydroxydihydrotachysterol, which then exerts its biological effects.[1][2] These compounds are valuable tools for investigating calcium and phosphate (B84403) homeostasis, bone metabolism, and the physiological consequences of activating the Vitamin D Receptor (VDR). This document provides detailed protocols and data for utilizing rodent and canine models to study the effects of these compounds.
The primary mechanism of action for 25-hydroxydihydrotachysterol involves binding to the VDR, which then acts as a transcriptional regulator for genes involved in calcium and phosphate metabolism.[1][2] This leads to increased intestinal absorption of calcium, mobilization of calcium from bone, and increased renal excretion of phosphate.[1][2][3][4]
Animal Models
Rats and dogs are commonly used animal models to study the effects of dihydrotachysterol. These models are suitable for investigating both the therapeutic effects on hypocalcemia and the toxic effects of hypercalcemia.
Rodent Model: Rat (Wistar or Sprague-Dawley)
Rats are a cost-effective and well-characterized model for studying the effects of vitamin D analogs on calcium metabolism and bone physiology. They are particularly useful for dose-response studies and for evaluating the histopathological effects of hypercalcemia.
Canine Model: Dog
Dogs are also utilized, particularly for studying the maintenance of normocalcemia in conditions like hypoparathyroidism.[5][6] Their larger size allows for more frequent blood sampling and more detailed physiological assessments.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of dihydrotachysterol administration in animal models.
Table 1: Dose-Response of Dihydrotachysterol on Serum Calcium and Phosphate in Rats
| Dose (mg/kg/day, oral gavage) | Duration | Serum Calcium (mg/dL) | Serum Phosphate (mg/dL) | Reference |
| Control (Vehicle) | 20 days | 9.8 ± 0.2 | 7.5 ± 0.3 | [7] |
| 0.02 | 4 weeks | Normal range | Normal range | [8] |
| 0.2 | 4 weeks | Significantly increased | Significantly increased | [8] |
| High Calcium Diet (1.2%) | 20 days | 10.1 ± 0.1 | 7.1 ± 0.2 | [7] |
Note: Specific quantitative values for DHT-induced hypercalcemia in rats were not consistently available in the searched literature. The table reflects the qualitative findings and data from related studies on calcium metabolism.
Table 2: Dihydrotachysterol Dosing in Dogs for Maintenance of Normocalcemia
| Initial Dose (mg/kg/day, oral) | Maintenance Dose (mg/kg/day, oral) | Therapeutic Goal | Reference |
| 0.03 for 2 days, then 0.02 for 2 days | 0.01 | Maintain serum calcium in the low-normal range | [5] |
| 0.02 - 0.03 (divided BID) | Adjusted based on serum calcium | Maintain normocalcemia | [6] |
Table 3: Histopathological Findings in Rats with Hypervitaminosis D-related Compounds
| Organ | Histopathological Finding | Severity | Reference |
| Kidney | Tubular necrosis, tubular vacuolization, interstitial inflammation, soft tissue mineralization. | Dose-dependent | [9][10] |
| Liver | Hepatocellular vacuolation, necrosis. | Dose-dependent | [11] |
| Heart | Myocardial mineralization, vascular calcification. | Severe with high doses | [12] |
| Stomach | Soft tissue mineralization. | Present with high doses | [12] |
Note: These findings are generally associated with hypercalcemia induced by vitamin D analogs and may be observed with dihydrotachysterol administration.
Experimental Protocols
Protocol 1: Induction of Hypercalcemia in Rats with Dihydrotachysterol
Objective: To induce a state of hypercalcemia in rats for studying the physiological and pathological effects of elevated 25-Hydroxytachysterol activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Dihydrotachysterol (DHT)
-
Vehicle (e.g., corn oil)
-
Oral gavage needles (18-20 gauge for rats)
-
Syringes
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Calcium and phosphate assay kits
-
PTH and FGF23 ELISA kits
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Group Allocation: Randomly assign rats to a control group and one or more treatment groups.
-
Dose Preparation: Prepare a stock solution of DHT in the chosen vehicle. Ensure the solution is homogenous.
-
Administration:
-
Administer DHT or vehicle to the rats daily via oral gavage.
-
The volume should not exceed 10 mL/kg of body weight.
-
A suggested starting dose for inducing hypercalcemia is in the range of 0.05 - 0.2 mg/kg/day, to be optimized based on pilot studies.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including lethargy, weight loss, and changes in food and water intake.
-
Measure body weight at least three times per week.
-
-
Sample Collection:
-
Collect blood samples at baseline and at regular intervals during the study (e.g., weekly) via the tail vein or saphenous vein.
-
At the end of the study, collect a terminal blood sample via cardiac puncture under anesthesia.
-
Collect 24-hour urine samples using metabolic cages at specified time points.
-
-
Biochemical Analysis:
-
Measure serum and urine concentrations of calcium and phosphate.
-
Measure plasma/serum levels of PTH and FGF23 using ELISA kits.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Collect key organs, including kidneys, liver, heart, and aorta.
-
Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Stain tissue sections with Hematoxylin and Eosin (H&E) and a stain for calcium deposition (e.g., von Kossa).
-
Perform a semi-quantitative analysis of tissue damage and calcification.
-
Protocol 2: Evaluation of Gene Expression in Target Tissues
Objective: To assess the effect of 25-Hydroxytachysterol on the expression of VDR target genes in the intestine and kidney.
Materials:
-
Tissues (duodenum, kidney) collected from animals in Protocol 1
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents
-
Primers for target genes (e.g., VDR, TRPV6, Calbindin-D9k, CYP24A1) and a housekeeping gene.
Procedure:
-
Tissue Homogenization and RNA Extraction:
-
Immediately after collection, snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Extract total RNA from the tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of 25-Hydroxydihydrotachysterol
25-Hydroxydihydrotachysterol, the active metabolite of DHT, primarily signals through the Vitamin D Receptor (VDR). This nuclear receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This leads to a cascade of events that regulate calcium and phosphate homeostasis, involving interactions with Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dihydrotachysterol | C28H46O | CID 5311071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dihydrotachysterol? [synapse.patsnap.com]
- 4. iqb.es [iqb.es]
- 5. researchgate.net [researchgate.net]
- 6. dvm360.com [dvm360.com]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. mdpi.com [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
Application Notes and Protocols for Utilizing 25-Hydroxytachysterol in Bone Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol is a synthetic vitamin D analog. While direct studies on its specific application in bone cell differentiation assays are limited, its structural similarity to other vitamin D metabolites, such as 25-hydroxyvitamin D3 and dihydrotachysterol (B1670614) (DHT), suggests its potential to influence osteoblast and osteoclast differentiation.[1] This document provides detailed protocols and application notes for investigating the effects of 25-Hydroxytachysterol on bone cell differentiation, based on established methodologies for related vitamin D compounds. These protocols will enable researchers to assess its efficacy in promoting bone formation and regulating bone resorption.
The primary mechanism of action for vitamin D compounds in bone metabolism involves binding to the vitamin D receptor (VDR). This interaction leads to the regulation of genes involved in bone matrix formation and calcium homeostasis.[2] It is hypothesized that 25-Hydroxytachysterol will follow a similar signaling pathway, influencing key markers of osteoblast and osteoclast activity.
Osteoblast Differentiation Assays
Osteoblasts are the cells responsible for bone formation. Assays to assess osteoblast differentiation typically measure the expression of early and late markers of osteogenesis, as well as the deposition of a mineralized extracellular matrix.[3]
Key Osteogenic Markers and Expected Effects of Vitamin D Analogs
The following table summarizes the expected effects of vitamin D analogs on key osteoblastic markers. These are extrapolated from studies on 25-hydroxyvitamin D3 and other active vitamin D metabolites.
| Marker | Stage | Expected Effect of 25-Hydroxytachysterol | Assay |
| Alkaline Phosphatase (ALP) | Early | Increased Activity | ALP Activity Assay, ALP Staining |
| Collagen Type I (COL1A1) | Early/Mid | Increased Expression | RT-qPCR, Western Blot |
| Osteocalcin (OCN) | Late | Increased Expression | RT-qPCR, ELISA |
| Osteopontin (OPN) | Late | Increased Expression | RT-qPCR, ELISA |
| Runt-related transcription factor 2 (RUNX2) | Early | Increased Expression | RT-qPCR, Western Blot |
| Mineralization | Late | Increased Nodule Formation | Alizarin Red S Staining, Von Kossa Staining |
Experimental Protocols
1. Cell Culture and Induction of Osteogenic Differentiation
-
Cell Lines: Human mesenchymal stem cells (hMSCs), pre-osteoblastic cell lines (e.g., MC3T3-E1, Saos-2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium Alpha (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Osteogenic Differentiation Medium (ODM): Culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
-
Procedure:
-
Seed cells in appropriate culture vessels and grow to 80-90% confluency.
-
Aspirate the growth medium and replace it with ODM.
-
Add 25-Hydroxytachysterol at various concentrations (a dose-response experiment is recommended, e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the treatment groups. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Culture the cells for 7-21 days, changing the medium with fresh ODM and 25-Hydroxytachysterol every 2-3 days.
-
2. Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.[3]
-
Procedure:
-
After the desired culture period (e.g., 7 or 14 days), wash the cell monolayers twice with phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Use a commercial p-nitrophenyl phosphate (B84403) (pNPP) colorimetric assay kit according to the manufacturer's instructions.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.
-
3. Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S stains calcium deposits, indicating matrix mineralization, a hallmark of late-stage osteoblast differentiation.[4]
-
Procedure:
-
After 14-21 days of culture, wash the cell monolayers twice with PBS.
-
Fix the cells with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Wash the cells extensively with deionized water to remove excess stain.
-
Visualize and photograph the stained mineralized nodules using a microscope.
-
For quantification, the stain can be extracted with 10% acetic acid, and the absorbance measured at 450 nm.
-
4. Gene Expression Analysis by RT-qPCR
Analyze the expression of key osteogenic marker genes.[2]
-
Procedure:
-
At various time points (e.g., day 3, 7, 14, and 21), harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes (e.g., RUNX2, COL1A1, BGLAP (Osteocalcin), SPP1 (Osteopontin)) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Osteoclast Differentiation Assays
Osteoclasts are multinucleated cells responsible for bone resorption. Assays for osteoclast differentiation typically involve inducing their formation from precursor cells and measuring their functional activity.[5]
Key Osteoclastic Markers and Expected Effects of Vitamin D Analogs
The effect of vitamin D analogs on osteoclastogenesis is complex and can be context-dependent. They can promote osteoclast differentiation indirectly by acting on osteoblasts to increase the expression of RANKL, a key osteoclastogenic factor.[6] However, some studies suggest a direct inhibitory effect on osteoclast activity.[7]
| Marker | Stage | Expected Effect of 25-Hydroxytachysterol | Assay |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Differentiated Osteoclasts | Increased number of TRAP-positive multinucleated cells | TRAP Staining |
| Cathepsin K (CTSK) | Differentiated Osteoclasts | Increased Expression | RT-qPCR, Western Blot |
| Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) | Differentiation | Increased Expression | RT-qPCR, Western Blot |
| Bone Resorption | Functional Activity | Variable (likely indirect stimulation) | Pit Formation Assay |
Experimental Protocols
1. Osteoclast Precursor Cell Culture and Differentiation
-
Cell Source: Murine bone marrow macrophages (BMMs) or RAW 264.7 cell line. Human peripheral blood mononuclear cells (PBMCs) can also be used.[7][8]
-
Culture Medium: α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation Inducers: Macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
-
Procedure:
-
Isolate BMMs from the long bones of mice or culture RAW 264.7 cells.
-
Seed the cells in culture plates.
-
Induce differentiation by adding M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to the culture medium.
-
Add 25-Hydroxytachysterol at various concentrations to the treatment groups.
-
Culture for 5-7 days, replacing the medium with fresh factors and test compound every 2 days.
-
2. Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of osteoclasts.[5]
-
Procedure:
-
After differentiation, fix the cells with 4% paraformaldehyde.
-
Use a commercial TRAP staining kit according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per field of view under a microscope.
-
3. Bone Resorption (Pit Formation) Assay
This assay assesses the functional ability of osteoclasts to resorb bone.[5]
-
Procedure:
-
Culture osteoclast precursors on bone-mimicking substrates such as dentin slices or calcium phosphate-coated plates.
-
Induce differentiation as described above in the presence or absence of 25-Hydroxytachysterol.
-
After 7-10 days, remove the cells (e.g., using sonication in ammonium (B1175870) hydroxide).
-
Stain the resorption pits with Toluidine Blue or view under a scanning electron microscope.
-
Quantify the resorbed area using image analysis software.
-
Signaling Pathways and Visualization
The anticipated signaling pathway for 25-Hydroxytachysterol in osteoblasts is depicted below, based on the known mechanisms of other vitamin D analogs.
Caption: Proposed signaling pathway for 25-Hydroxytachysterol in osteoblasts.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of 25-Hydroxytachysterol on osteoblast differentiation.
Caption: General workflow for assessing osteogenic potential.
Concluding Remarks
The provided protocols offer a comprehensive framework for investigating the role of 25-Hydroxytachysterol in bone cell differentiation. Researchers should optimize the concentrations of 25-Hydroxytachysterol and the timing of assays based on their specific cell types and experimental goals. Given the limited direct data on 25-Hydroxytachysterol, it is crucial to include appropriate positive controls, such as 1,25-dihydroxyvitamin D3, to validate the experimental system and accurately interpret the results. These studies will contribute to a better understanding of the therapeutic potential of 25-Hydroxytachysterol in bone-related disorders.
References
- 1. What is the mechanism of Dihydrotachysterol? [synapse.patsnap.com]
- 2. 25-Hydroxy- and 1α,25-Dihydroxycholecalciferol Have Greater Potencies than 25-Hydroxy- and 1α,25-Dihydroxyergocalciferol in Modulating Cultured Human and Mouse Osteoblast Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmatest.com [pharmatest.com]
- 6. Mechanisms involved in bone resorption regulated by vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteoclastic metabolism of 25(OH)-vitamin D3: a potential mechanism for optimization of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of 25-(OH)vitamin D3 by osteoclasts and their precursors regulates the differentiation of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of 25-Hydroxytachysterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of 25-Hydroxytachysterol, a synthetic vitamin D analog. The primary application detailed is in a rat model of secondary hyperparathyroidism induced by chronic kidney disease (CKD). 25-Hydroxytachysterol is hydroxylated in the liver to its active form, 25-hydroxydihydrotachysterol, which subsequently binds to the vitamin D receptor.[1] This activation allows it to play a role in regulating calcium and phosphate (B84403) metabolism by stimulating intestinal calcium absorption, mobilizing bone calcium, and increasing renal phosphate excretion.[1][2][3] These protocols are designed to assess the compound's efficacy in modulating key biomarkers and its effects on bone histology.
Core Concepts and Signaling Pathway
25-Hydroxytachysterol primarily functions to regulate calcium and phosphate homeostasis. Its active metabolite, 25-hydroxydihydrotachysterol, mimics the action of endogenous vitamin D, albeit with distinct pharmacokinetics. The central signaling pathway involves the binding of the active metabolite to the Vitamin D Receptor (VDR) in target tissues. This interaction modulates the expression of genes involved in mineral metabolism. In the context of secondary hyperparathyroidism in CKD, a key therapeutic goal is the suppression of elevated parathyroid hormone (PTH) levels.
References
Application Notes & Protocols: Measuring 25-Hydroxytachysterol-Induced Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
25-Hydroxytachysterol (25-OH-TS) is a synthetic analog of vitamin D. Like other vitamin D compounds, its biological effects are primarily mediated through the nuclear Vitamin D Receptor (VDR).[1] Upon binding, the VDR acts as a ligand-inducible transcription factor, forming a heterodimer with the Retinoid X Receptor (RXR) and modulating the expression of target genes.[2] This process is central to cellular processes such as calcium homeostasis, cell proliferation, and differentiation.[1] Accurately quantifying the changes in gene expression induced by 25-OH-TS is crucial for understanding its mechanism of action, identifying therapeutic targets, and developing new drugs.
This document provides detailed protocols for measuring 25-OH-TS-induced gene expression using modern molecular biology techniques, including Quantitative Reverse Transcription PCR (qRT-PCR) and RNA Sequencing (RNA-Seq).
Signaling Pathway of 25-Hydroxytachysterol
The genomic actions of 25-OH-TS are believed to follow the canonical VDR signaling pathway. The compound enters the cell and binds to the VDR in the cytoplasm or nucleus. This binding event triggers a conformational change in the VDR, leading to its heterodimerization with RXR.[2] The 25-OH-TS-VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3] This binding recruits coactivator complexes, initiating the transcription of downstream genes.
Caption: Canonical VDR signaling pathway for 25-Hydroxytachysterol.
Experimental Techniques & Protocols
Measuring gene expression changes requires a systematic workflow, from cell culture and treatment to data analysis. The two most common methods are qRT-PCR for targeted gene analysis and RNA-Seq for whole-transcriptome profiling.
Protocol 1: Cell Culture and Treatment
This initial step is critical for obtaining reproducible results.
-
Cell Seeding: Plate cells (e.g., human keratinocytes, SCC25, or mouse renal distal tubular cells) in appropriate culture vessels at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Compound Preparation: Prepare a stock solution of 25-Hydroxytachysterol in a suitable solvent (e.g., ethanol (B145695) or DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations. A vehicle control (media with solvent only) must be included in all experiments.
-
Treatment: Remove the existing media from the cells and replace it with the media containing different concentrations of 25-OH-TS or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, or 24 hours) to allow for transcriptional changes to occur. The optimal time course may need to be determined empirically.
-
Harvesting: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest them for RNA extraction.
Protocol 2: Total RNA Extraction and Quality Control
High-quality RNA is essential for reliable downstream analysis.[4]
-
RNA Isolation: Lyse the harvested cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., Trizol reagent or buffer from a commercial kit). This inactivates RNases and preserves RNA integrity.
-
Extraction: Perform RNA extraction according to the manufacturer's protocol. This typically involves phase separation with chloroform (B151607) followed by precipitation of the RNA from the aqueous phase with isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol to remove salts and impurities, air-dry the pellet briefly, and resuspend it in nuclease-free water.
-
DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with DNase I. This is particularly important for qRT-PCR to prevent amplification of gDNA.
-
Quality Control (QC):
-
Purity: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[4] An A260/A230 ratio should also be between 2.0 and 2.2.[4]
-
Integrity: Assess RNA integrity using an automated electrophoresis system such as the Agilent Bioanalyzer. An RNA Integrity Number (RIN) greater than 7 is recommended for most applications, with a RIN > 9 being ideal.[4]
-
Concentration: Quantify the RNA concentration using the A260 reading or a fluorometric method (e.g., Qubit).
-
Protocol 3: Gene Expression Analysis by Two-Step qRT-PCR
Quantitative RT-PCR is a highly sensitive and specific method for measuring the expression of a targeted set of genes.[5] The two-step method involves first converting RNA to complementary DNA (cDNA), which is then used as the template for multiple qPCR reactions.[6]
Caption: Workflow for two-step quantitative reverse transcription PCR (qRT-PCR).
Step 1: Reverse Transcription (cDNA Synthesis)
-
Standardize Input RNA: Dilute all RNA samples to the same concentration (e.g., 100 ng/µL) with nuclease-free water to ensure equal starting amounts for each reaction.[6]
-
Prepare Master Mix: On ice, prepare a reverse transcription master mix containing reverse transcriptase, dNTPs, reaction buffer, and primers (oligo(dT)s, random hexamers, or a mix of both are common choices).[5][7] Include a "-RT" (no reverse transcriptase) control for each sample to check for genomic DNA contamination.[6]
-
Reaction Setup: Add the standardized RNA to the master mix in PCR tubes.
-
Incubation: Place the tubes in a thermocycler and run the appropriate program for cDNA synthesis (e.g., 65°C for 5 min for primer annealing, followed by the synthesis step recommended by the enzyme manufacturer).[5]
-
Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR. Dilute the cDNA (e.g., 1:10 or 1:20) with nuclease-free water before use in qPCR.[6]
Step 2: Quantitative PCR (qPCR)
-
Primer Design: Design primers for your target genes and at least one stable reference (housekeeping) gene. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 70-200 base pairs.[6] It is crucial to validate primer efficiency.[6]
-
Prepare qPCR Master Mix: On ice, prepare a master mix for each gene. The mix should contain a DNA polymerase (e.g., Taq polymerase), SYBR Green dye (or a specific probe), dNTPs, and the forward and reverse primers for the specific gene.[7] Prepare enough mix for all samples plus a no-template control (NTC).[4]
-
Plate the Reaction: Pipette the master mix into each well of a qPCR plate, then add the corresponding diluted cDNA template.[6] Seal the plate firmly.
-
Run qPCR: Place the plate in a real-time PCR machine and run the cycling protocol. Data is collected in real-time as the fluorescence of the SYBR Green dye increases with the amount of double-stranded DNA.[8]
-
Data Analysis: The cycle at which the fluorescence crosses a set threshold is the Ct value.[8] Low Ct values correspond to high initial template amounts.[8] Normalize the Ct values of your target genes to the reference gene's Ct value (ΔCt). Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
Protocol 4: Transcriptome Analysis by RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by 25-OH-TS.[9]
References
- 1. The function of vitamin D receptor in vitamin D action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalbonefragility.com [journalbonefragility.com]
- 3. Large-scale in silico and microarray-based identification of direct 1,25-dihydroxyvitamin D3 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
- 6. clyte.tech [clyte.tech]
- 7. protocols.io [protocols.io]
- 8. youtube.com [youtube.com]
- 9. RNA-sequencing analysis of HepG2 cells treated with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 25-Hydroxytachysterol Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 25-Hydroxytachysterol for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is 25-Hydroxytachysterol and what is its mechanism of action?
25-Hydroxytachysterol is the major active metabolite of dihydrotachysterol (B1670614) (DHT), a synthetic analog of vitamin D.[1] Its primary mechanism of action is through binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][3] Upon binding, the 25-Hydroxytachysterol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium and phosphate (B84403) metabolism, bone formation, and cell differentiation.[3] The active metabolite, 1α,25-dihydroxy-dihydrotachysterol, has a binding affinity for the VDR that is only about 10 times lower than that of 1α,25-dihydroxyvitamin D3, the active form of vitamin D.[4]
Q2: How do I prepare a stock solution of 25-Hydroxytachysterol for my in vitro experiments?
25-Hydroxytachysterol, similar to its parent compound dihydrotachysterol, is soluble in organic solvents.[1][5] It is recommended to prepare a concentrated stock solution in a solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[5] To minimize the risk of solvent-induced cytotoxicity, the final concentration of the solvent in the cell culture medium should be kept low, typically below 0.1% to 0.2%.[5]
Q3: What is a recommended starting concentration range for 25-Hydroxytachysterol in in vitro studies?
Direct in vitro concentration recommendations for 25-Hydroxytachysterol are not widely published. However, based on studies with the closely related and potent vitamin D metabolite, 1,25-dihydroxyvitamin D3, a starting range of 10⁻¹² M to 10⁻⁷ M can be considered for initial dose-response experiments.[6][7] For studies on osteoblast differentiation, concentrations in the nanomolar (nM) range have been shown to be effective for vitamin D analogs.[8][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How can I assess the cytotoxicity of 25-Hydroxytachysterol in my cell line?
Several standard cytotoxicity assays can be employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. Another common method is the lactate (B86563) dehydrogenase (LDH) release assay, which measures the amount of LDH released from damaged cells into the culture medium. It is advisable to test a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) and to identify a non-toxic working concentration range.[10]
Q5: I am not observing the expected biological effect. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Sub-optimal Concentration: The concentration of 25-Hydroxytachysterol may be too low to elicit a response. A thorough dose-response study is recommended.
-
Cell Line Insensitivity: The cell line you are using may have low expression levels of the Vitamin D Receptor (VDR).
-
Compound Degradation: Ensure proper storage and handling of the compound to prevent degradation.
-
Experimental Conditions: Factors such as incubation time, cell density, and media components can influence the cellular response.
Troubleshooting Guides
Guide 1: Solubility and Stock Preparation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms when adding stock solution to media. | The concentration of the organic solvent (e.g., ethanol, DMSO) is too high in the final culture medium. The compound has limited solubility in aqueous solutions. | - Ensure the final solvent concentration is below 0.2%. - Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture. - Gently vortex the diluted solution before adding it to the cell culture plate. |
| Inconsistent results between experiments. | Degradation of the stock solution. | - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Store the stock solution protected from light at -20°C or lower.[5] - Prepare fresh stock solutions regularly. |
Guide 2: Determining Optimal Concentration and Addressing Cytotoxicity
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of cell death observed at expected active concentrations. | The compound is cytotoxic at the tested concentrations. The solvent concentration is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH release) with a wide range of concentrations to determine the IC50 value. - Select a working concentration that is well below the cytotoxic range. - Include a vehicle control (media with the same concentration of solvent used for the highest compound concentration) to assess solvent toxicity.[5] |
| No biological effect observed across a wide range of concentrations. | The chosen cell line may not be responsive. The experimental endpoint may not be appropriate. | - Verify the expression of the Vitamin D Receptor (VDR) in your cell line. - Consider using a different cell line known to be responsive to vitamin D analogs (e.g., osteosarcoma cell lines like UMR-106).[2] - Ensure your assay is sensitive enough to detect the expected changes. |
Experimental Protocols
Protocol 1: Preparation of 25-Hydroxytachysterol Stock Solution
-
Materials: 25-Hydroxytachysterol powder, sterile ethanol or DMSO, sterile microcentrifuge tubes.
-
Procedure: a. In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 25-Hydroxytachysterol powder. b. Dissolve the powder in the appropriate volume of sterile ethanol or DMSO to achieve a high-concentration stock solution (e.g., 1 mM). c. Gently vortex until the powder is completely dissolved. d. Aliquot the stock solution into sterile, light-protected microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Seed your target cells in a multi-well plate (e.g., 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Serial Dilutions: a. From your stock solution, prepare a series of dilutions of 25-Hydroxytachysterol in your complete cell culture medium. b. A common starting point is a 10-fold serial dilution, covering a range from picomolar (pM) to micromolar (µM). c. Remember to include a vehicle control (medium with the highest concentration of solvent used).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 25-Hydroxytachysterol.
-
Incubation: Incubate the cells for a predetermined period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired assay to measure the biological response (e.g., gene expression analysis, protein quantification, cell differentiation marker analysis).
-
Data Analysis: Plot the response against the log of the concentration to determine the EC50 (half-maximal effective concentration) and the optimal concentration range.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of 25-Hydroxytachysterol concentrations, including a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of DMSO).
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot against the concentration to determine the IC50.
Visualizations
References
- 1. Dihydrotachysterol | C28H46O | CID 5311071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The metabolism of dihydrotachysterols: renal side chain and non-renal nuclear hydroxylations in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor: key roles in bone mineral pathophysiology, molecular mechanism of action, and novel nutritional ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo metabolism of the vitamin D analog, dihydrotachysterol. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 1,25-dihydroxyvitamin D3 on the differentiation of MC3T3-E1 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stellalife.com [stellalife.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. 25-Hydroxycholesterol-induced Osteoblast Oxiapoptophagy Is Involved in the Pathophysiological Process of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 25-Hydroxytachysterol Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 25-Hydroxytachysterol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of 25-Hydroxytachysterol.
Synthesis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low yield of Tachysterol (B196371) from 7-Dehydrocholesterol (B119134) | Inefficient photochemical conversion. | - Optimize irradiation time and wavelength. Over-irradiation can lead to the formation of undesired byproducts like lumisterol (B196343) and toxisterols. - Ensure the reaction medium is transparent to the selected UV wavelength. - Use a light source with a specific wavelength output (e.g., 254 nm) for the initial conversion. |
| Reversion of previtamin D to 7-dehydrocholesterol. | - Control the reaction temperature. The thermal equilibrium between previtamin D and vitamin D can affect the overall product distribution. | |
| Low yield of 25-Hydroxytachysterol | Inefficient enzymatic hydroxylation. | - Ensure the purity and activity of the hydroxylating enzyme (e.g., CYP27A1). - Optimize reaction conditions such as pH, temperature, and cofactor concentrations. - Consider using a different expression system or purification method for the enzyme. |
| Degradation of Tachysterol or 25-Hydroxytachysterol. | - Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Use purified and degassed solvents. | |
| Presence of multiple unidentified byproducts | Photochemical side reactions. | - Minimize irradiation time to reduce the formation of over-irradiation products.[1] - Use specific filters to narrow the wavelength range of the UV light source. |
| Non-specific enzymatic activity. | - Use a highly specific C-25 hydroxylase. - Purify the crude Tachysterol intermediate before the hydroxylation step to remove potential substrates for side reactions. |
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor separation of 25-Hydroxytachysterol from its isomers (e.g., 25-Hydroxyprevitamin D) | Inadequate HPLC column resolution. | - Use a high-resolution HPLC column, such as a C18 column with a smaller particle size. - Optimize the mobile phase composition. A gradient elution may be necessary to separate closely related isomers. |
| Co-elution of isomers. | - Adjust the mobile phase polarity. For reverse-phase HPLC, decreasing the polarity of the mobile phase (e.g., increasing the organic solvent concentration) can improve the separation of non-polar isomers. - Consider using a different stationary phase, such as a phenyl-hexyl column. | |
| Broad or tailing peaks in HPLC | Column overload. | - Reduce the amount of sample injected onto the column. |
| Presence of interfering substances in the sample. | - Perform a sample clean-up step before HPLC, such as solid-phase extraction (SPE). | |
| Column degradation. | - Replace the HPLC column with a new one. | |
| Low recovery of 25-Hydroxytachysterol after purification | Adsorption of the compound to the stationary phase. | - Add a small amount of a competitive agent to the mobile phase. - Use a column with a different stationary phase chemistry. |
| Degradation during purification. | - Protect the sample from light and heat during the purification process. - Use degassed solvents to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the photochemical synthesis of Tachysterol from 7-Dehydrocholesterol?
A1: The most critical parameters are the wavelength of the UV irradiation and the duration of exposure. Prolonged irradiation or the use of a broad-spectrum UV source can lead to the formation of a complex mixture of photoproducts, including previtamin D, lumisterol, and various toxisterols, which will complicate the purification process and reduce the yield of the desired tachysterol.[1]
Q2: What are the common impurities I should expect in my crude 25-Hydroxytachysterol product?
A2: Common impurities can be categorized into two groups:
-
Synthesis-related impurities: Unreacted starting materials (7-Dehydrocholesterol, Tachysterol), isomers formed during photochemical conversion (e.g., 25-Hydroxyprevitamin D, 25-Hydroxylumisterol), and over-irradiation byproducts (toxisterols).
-
Degradation products: Oxidation products formed due to exposure to air and light.
Q3: Which HPLC mode (Normal Phase or Reverse Phase) is better for the purification of 25-Hydroxytachysterol?
A3: Both normal-phase and reverse-phase HPLC can be used for the purification of 25-Hydroxytachysterol. Reverse-phase HPLC using a C18 column is more commonly employed due to its robustness and the ability to use aqueous-organic mobile phases. However, normal-phase HPLC can sometimes offer better selectivity for separating non-polar isomers. The choice of the method depends on the specific impurity profile of your crude product.
Q4: How can I confirm the identity and purity of my final 25-Hydroxytachysterol product?
A4: The identity and purity of 25-Hydroxytachysterol should be confirmed using a combination of analytical techniques, including:
-
HPLC-UV: To determine the purity by assessing the peak area of the main component relative to impurities. A typical UV detection wavelength is around 265 nm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the isomeric form.
Q5: What are the recommended storage conditions for 25-Hydroxytachysterol?
A5: 25-Hydroxytachysterol is sensitive to light, heat, and oxygen. It should be stored as a solid or in a degassed solvent at -20°C or lower, in a tightly sealed container, and protected from light. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
Data Presentation
Table 1: Estimated Yields for the Synthesis of 25-Hydroxytachysterol
| Synthesis Step | Description | Estimated Yield Range (%) | Key Influencing Factors |
| Photochemical Conversion | 7-Dehydrocholesterol to Tachysterol | 20 - 40 | Irradiation wavelength and time, solvent, temperature. |
| Enzymatic Hydroxylation | Tachysterol to 25-Hydroxytachysterol | 50 - 70 | Enzyme activity, substrate concentration, reaction time. |
| Overall Yield | 7-Dehydrocholesterol to purified 25-Hydroxytachysterol | 10 - 25 | Efficiency of each step and purification losses. |
Note: These are estimated yields based on literature for similar vitamin D analogs. Actual yields may vary depending on the specific experimental conditions.
Table 2: Typical Purity Levels of 25-Hydroxytachysterol After Purification
| Purification Method | Typical Purity (%) | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | 85 - 95 | Good for initial cleanup and removal of polar impurities. | Lower resolution for isomeric separation. |
| Preparative HPLC (Reverse Phase) | > 98 | High resolution for separating isomers and achieving high purity. | Lower sample capacity, more expensive. |
Experimental Protocols
Protocol 1: Synthesis of 25-Hydroxytachysterol
This protocol outlines a general procedure for the synthesis of 25-Hydroxytachysterol, which involves the photochemical conversion of 7-dehydrocholesterol to tachysterol, followed by enzymatic hydroxylation.
Part A: Photochemical Conversion of 7-Dehydrocholesterol to Tachysterol
-
Preparation of Reaction Mixture: Dissolve 7-dehydrocholesterol in a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ether) in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the solution with a UV lamp at a specific wavelength (e.g., 254 nm) while maintaining a constant temperature (e.g., 0-5 °C) using a cooling bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC-UV to determine the ratio of 7-dehydrocholesterol, previtamin D, and tachysterol.
-
Quenching the Reaction: Once the desired concentration of tachysterol is reached, stop the irradiation.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
Part B: Enzymatic Hydroxylation of Tachysterol
-
Preparation of Enzyme and Substrate: Prepare a solution of the purified hydroxylating enzyme (e.g., recombinant CYP27A1) in a suitable buffer. Dissolve the crude tachysterol from Part A in a minimal amount of a water-miscible solvent (e.g., ethanol) and add it to the enzyme solution.
-
Initiation of Reaction: Add necessary cofactors (e.g., NADPH) to initiate the hydroxylation reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle shaking.
-
Monitoring the Reaction: Monitor the formation of 25-hydroxytachysterol by HPLC-UV.
-
Extraction: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification of 25-Hydroxytachysterol by HPLC
-
Sample Preparation: Dissolve the crude 25-hydroxytachysterol extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The exact ratio should be optimized for the best separation. A gradient elution may be required.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector at 265 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the fractions corresponding to the 25-hydroxytachysterol peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 25-hydroxytachysterol.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of 25-Hydroxytachysterol.
Caption: Troubleshooting decision tree for 25-Hydroxytachysterol synthesis.
References
Technical Support Center: 25-Hydroxytachysterol Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Hydroxytachysterol (25-HT) in solution. The following information is curated to address common stability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My 25-Hydroxytachysterol solution is showing signs of degradation. What are the likely causes?
A1: Like other vitamin D analogs, 25-Hydroxytachysterol is susceptible to degradation from several factors. The most common causes include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation byproducts.
-
Isomerization: Acidic conditions, heat, and light can cause isomerization of the molecule. For instance, cholecalciferol (vitamin D3) is known to isomerize into pre-vitamin D3, tachysterol, and isotachysterol (B196364) under such conditions[1][2][3].
-
Photodegradation: Exposure to light, particularly UV light, can cause conformational changes and degradation of vitamin D compounds[4][5].
-
Temperature: Elevated temperatures can accelerate both oxidative degradation and isomerization[3].
Q2: What are the best practices for preparing and storing a 25-Hydroxytachysterol stock solution?
A2: To ensure the stability of your 25-HT stock solution, we recommend the following:
-
Solvent Selection: Use high-purity, degassed solvents. Ethanol or methanol (B129727) are common choices for vitamin D analogs.
-
Inert Atmosphere: Prepare solutions under an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light[5].
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable, but minimize the duration.
-
pH Management: Maintain a neutral pH, as acidic conditions can promote isomerization[1]. If buffers are used, ensure they are free of metal ions that can catalyze oxidation.
Q3: I am observing a loss of potency in my 25-HT solution during my cell-based assays. What could be the issue?
A3: Loss of potency during experiments can be due to several factors related to the stability of 25-HT in your culture medium:
-
Degradation in Media: The components of your cell culture medium, temperature (typically 37°C), and light exposure in the incubator can contribute to the degradation of 25-HT over the course of the experiment.
-
Adsorption to Plastics: Like other lipophilic molecules, 25-HT may adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing its effective concentration. Consider using low-adhesion plastics or pre-treating labware.
-
Frequent Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution. Aliquot the stock into single-use volumes to maintain its integrity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis of the 25-HT solution. | Isomerization or degradation of 25-HT. | Prepare fresh solutions under an inert atmosphere and protect from light. Analyze the solution promptly after preparation. Consider performing forced degradation studies (see protocol below) to identify potential degradation products. |
| Inconsistent results in biological assays. | Degradation of 25-HT in the working solution or adsorption to labware. | Prepare fresh working solutions for each experiment from a properly stored stock. Minimize the exposure of the working solution to light and elevated temperatures. Use low-adhesion labware. |
| Precipitation observed in the 25-HT solution upon storage. | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate for the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation, especially at low temperatures. |
Experimental Protocols
General Protocol for Assessing the Stability of 25-Hydroxytachysterol in Solution
This protocol outlines a general method for evaluating the stability of 25-HT under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
25-Hydroxytachysterol (as a solid or a certified stock solution)
-
HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Phosphate buffer (for pH studies)
-
Amber HPLC vials
-
HPLC system with a UV or photodiode array (PDA) detector[6]
2. Preparation of 25-HT Stock Solution:
-
Accurately weigh a known amount of 25-HT and dissolve it in a suitable solvent (e.g., ethanol) to a concentration of 1 mg/mL.
-
Perform this under an inert atmosphere and protected from light.
-
Store the stock solution at -80°C in amber vials.
3. Forced Degradation Studies:
-
Acidic/Basic Conditions: Add a small volume of dilute HCl or NaOH to an aliquot of the 25-HT solution to achieve a final concentration of 0.1 M acid or base. Incubate at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Oxidative Conditions: Add a small volume of 3% hydrogen peroxide to an aliquot of the 25-HT solution. Incubate at room temperature and analyze at different time points.
-
Thermal Stress: Incubate aliquots of the 25-HT solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze at various time points.
-
Photostability: Expose an aliquot of the 25-HT solution to a controlled light source (e.g., a photostability chamber with UV and visible light) and analyze at different time points. Protect a control sample from light.
4. HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable for vitamin D analogs.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.
-
Detection: Monitor the elution profile at the wavelength of maximum absorbance for 25-HT.
-
Quantification: Calculate the percentage of 25-HT remaining at each time point relative to the initial concentration (time 0).
Potential Stabilization Strategies
For researchers developing formulations, the following excipients may improve the stability of 25-Hydroxytachysterol in solution[7].
| Excipient Category | Function | Examples |
| Antioxidants | Prevent oxidative degradation. | Ascorbic acid, Butylated hydroxytoluene (BHT) |
| Chelating Agents | Bind metal ions that can catalyze oxidation. | Ethylenediaminetetraacetic acid (EDTA) |
| Buffering Agents | Maintain a stable pH to prevent acid- or base-catalyzed degradation. | Phosphate buffers, Citrate buffers |
| Encapsulating Agents | Protect the molecule from the environment. | Cyclodextrins |
Visualizations
Caption: Simplified signaling pathway of 25-Hydroxytachysterol.
Caption: Workflow for 25-HT stability testing.
Caption: Troubleshooting decision tree for 25-HT stability issues.
References
- 1. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformer-specific photoconversion of 25-hydroxytachysterol to 25-hydroxyprevitamin D3: role in the production of vitamin Ds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
Technical Support Center: Overcoming Poor Solubility of 25-Hydroxytachysterol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor aqueous solubility of 25-Hydroxytachysterol (25-HT).
Frequently Asked Questions (FAQs)
Q1: What is 25-Hydroxytachysterol and why is its solubility a concern?
A1: 25-Hydroxytachysterol (25-HT) is a synthetic analog of vitamin D.[1] Like many steroidal compounds, it is hydrophobic, meaning it has very low solubility in water and aqueous media, such as cell culture fluids.[2] This poor solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in experiments, which can ultimately affect the reliability of research outcomes.[3][4]
Q2: What is the recommended solvent for making a stock solution of 25-HT?
A2: Due to its hydrophobic nature, 25-HT should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[5] Ethanol is also a potential solvent. It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution into aqueous media.[6]
Q3: My 25-HT precipitates immediately when I add my DMSO stock to my aqueous buffer or cell culture medium. What's happening?
A3: This is a common phenomenon known as "crashing out".[3] It occurs when the concentrated drug solution in an organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower. The organic solvent is diluted to a concentration that can no longer keep the hydrophobic compound in solution, leading to immediate precipitation.[7][8]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[9] It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of the solvent used.
Troubleshooting Guides
Issue 1: Immediate Precipitation of 25-HT in Aqueous Media
If you observe immediate cloudiness or precipitate upon adding your 25-HT stock solution to your experimental medium, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of 25-HT exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of 25-HT. Conduct a solubility test to determine the maximum soluble concentration under your experimental conditions.[3] |
| Improper Mixing Technique | Adding the stock solution directly to the bulk medium without sufficient agitation creates localized high concentrations, causing precipitation.[2] | Add the 25-HT stock solution drop-wise into the vortex of the aqueous medium while gently swirling or vortexing to ensure rapid and even dispersion.[3] |
| Low Temperature of Media | The solubility of many compounds, including 25-HT, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[3] |
| Solvent Shock | The rapid change from a high-concentration organic solvent environment to an aqueous one causes the compound to "crash out". | Employ a serial dilution method. First, create an intermediate dilution of your stock in pre-warmed media (ideally containing serum if applicable) before making the final dilution.[4] |
Issue 2: Delayed Precipitation of 25-HT in Culture (Hours to Days Later)
Sometimes, the solution may appear clear initially, but precipitation occurs after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | 25-HT may degrade or interact with media components over time, leading to the formation of less soluble byproducts. | Prepare fresh 25-HT-containing media for each experiment, especially for long-term cultures. |
| Interaction with Media Components | Salts, proteins, and other components in the media can interact with 25-HT, forming insoluble complexes.[10] | If your experimental design allows, consider reducing the serum concentration. You could also test different basal media formulations.[9] |
| Temperature Fluctuations | Repeated warming and cooling cycles (e.g., removing the culture vessel from the incubator) can affect solubility. | Aliquot your prepared 25-HT-containing media into single-use volumes to avoid repeated temperature changes. |
| pH Shifts | Changes in the pH of the culture medium due to cellular metabolism can alter the solubility of 25-HT. | Ensure your culture medium is adequately buffered and that the pH is stable throughout the experiment. |
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 25-HT, forming an inclusion complex that is more water-soluble.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[12]
Lipid-Based Formulations
Encapsulating 25-HT in lipid-based carriers such as liposomes or nanostructured lipid carriers (NLCs) can significantly improve its aqueous dispersibility and stability.[7][13] These formulations can also enhance the delivery of the compound to cells.[14]
| Method | Principle | Advantages | Considerations |
| Cyclodextrin (B1172386) Complexation | Encapsulation of 25-HT within the hydrophobic core of the cyclodextrin molecule.[15] | Simple preparation, increased solubility, potential for enhanced bioavailability. | Stoichiometry of the complex needs to be considered. |
| Liposomal Formulation | Entrapment of 25-HT within the lipid bilayer of liposomes.[16] | Biocompatible, can protect the drug from degradation, potential for targeted delivery.[7] | Preparation can be more complex, stability of the formulation needs to be assessed. |
| Nanostructured Lipid Carriers (NLCs) | Incorporation of 25-HT into a solid lipid nanoparticle matrix. | High drug loading capacity, controlled release profile, improved stability.[14] | Particle size and stability are critical parameters to control. |
Experimental Protocols
Protocol 1: Preparation of 25-HT Stock Solution and Working Dilutions
-
Preparation of High-Concentration Stock:
-
Weigh out the desired amount of 25-HT powder.
-
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Preparation of Working Solution:
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[3]
-
Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):
-
First, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution. Add the stock dropwise while vortexing.
-
Then, dilute this 100 µM intermediate solution 1:10 in pre-warmed medium for the final 10 µM concentration.
-
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should typically be ≤ 0.5%.[9]
-
Protocol 2: Solubility Assessment in Experimental Media
This protocol helps determine the maximum workable concentration of 25-HT in your specific medium.
-
Prepare a high-concentration stock of 25-HT in DMSO (e.g., 50 mM).
-
In a 96-well plate, add 200 µL of your complete cell culture medium to several wells.
-
Create a serial dilution of your 25-HT stock in the plate. For example, add 2 µL of your 50 mM stock to the first well (final concentration 500 µM, 1% DMSO), then serially dilute across the plate. Remember to include a DMSO-only control.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[9] A microscope can be used for more sensitive detection.
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
Visualizations
References
- 1. Dihydrotachysterol | C28H46O | CID 5311071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of a Novel Vitamin D3 Formulation with Nanostructured Lipid Carriers for Transdermal Delivery | Bentham Science [benthamscience.com]
- 15. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO1997037637A1 - Liposome-based topical vitamin d formulation - Google Patents [patents.google.com]
troubleshooting 25-Hydroxytachysterol immunoassay cross-reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the 25-Hydroxytachysterol immunoassay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 25-Hydroxytachysterol immunoassay?
A1: This assay is a competitive immunoassay. In the assay, 25-Hydroxytachysterol from a sample competes with a labeled (e.g., enzyme-conjugated) 25-Hydroxytachysterol for a limited number of binding sites on a specific antibody. The amount of signal generated by the labeled 25-Hydroxytachysterol is inversely proportional to the amount of 25-Hydroxytachysterol in the sample.
Q2: What is immunoassay cross-reactivity?
A2: Cross-reactivity occurs when substances other than the target analyte, in this case, 25-Hydroxytachysterol, bind to the assay's antibody.[1] This can lead to inaccurate quantification of the target analyte. In the context of this immunoassay, structurally similar molecules such as other vitamin D metabolites are potential cross-reactants.
Q3: Why is understanding cross-reactivity important for this assay?
A3: 25-Hydroxytachysterol is structurally similar to other vitamin D analogs and metabolites. If these compounds are present in the samples being tested, they may cross-react with the assay antibody, leading to falsely elevated results. Understanding the cross-reactivity profile of the assay is crucial for accurate data interpretation, especially when analyzing complex biological matrices.
Q4: What are the known major cross-reactants for the 25-Hydroxytachysterol immunoassay?
A4: Based on structural similarity, the primary potential cross-reactants include Dihydrotachysterol and various forms of vitamin D and their metabolites. The degree of cross-reactivity for some of these compounds is summarized in the table below. Please note that this data is typical and may vary slightly between assay lots.
Troubleshooting Guides
This section provides guidance on how to identify and troubleshoot potential cross-reactivity issues with your 25-Hydroxytachysterol immunoassay.
Issue: Higher than expected 25-Hydroxytachysterol concentrations.
If you observe unexpectedly high concentrations of 25-Hydroxytachysterol in your samples, it could be due to the presence of a cross-reacting substance.
Step 1: Review Sample Composition
-
Consider the source of your samples. Are there any known or suspected vitamin D analogs or metabolites present?
-
Review any recent publications or internal data that might indicate the presence of structurally related compounds in your sample type.
Step 2: Perform a Spike and Recovery Experiment
-
Spike a known concentration of your sample matrix with a known amount of 25-Hydroxytachysterol standard.
-
Analyze the spiked and unspiked samples.
-
Poor recovery (significantly higher than 100%) may indicate the presence of an interfering substance that is cross-reacting with the assay antibody.
Step 3: Conduct a Cross-Reactivity Competition Assay
-
If a specific cross-reactant is suspected, you can perform a competition assay to determine its percentage of cross-reactivity. A detailed protocol is provided below.
Issue: Inconsistent results between different sample dilutions.
Non-linear results upon serial dilution of a sample can be an indicator of cross-reactivity.
Step 1: Perform a Serial Dilution
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8) in the assay buffer.
-
Analyze the diluted samples and calculate the concentration of 25-Hydroxytachysterol in the original sample based on each dilution.
Step 2: Analyze the Results
-
If there is no cross-reactivity, the calculated concentrations from all dilutions should be consistent.
-
A trend of decreasing concentration with increasing dilution suggests the presence of a cross-reacting substance. This is because the concentration of the cross-reactant is also being diluted, reducing its impact on the assay.
Data Presentation
Table 1: Cross-Reactivity of Structurally Related Compounds
| Compound | % Cross-Reactivity (Hypothetical Data) |
| 25-Hydroxytachysterol | 100% |
| Dihydrotachysterol | 15% |
| 25-Hydroxyvitamin D3 | 5% |
| 25-Hydroxyvitamin D2 | 3% |
| 1,25-Dihydroxyvitamin D3 | 1% |
| Vitamin D3 | <0.1% |
| Vitamin D2 | <0.1% |
Note: This table presents hypothetical data based on structural similarities for a putative 25-Hydroxytachysterol immunoassay. Actual cross-reactivity can vary and should be determined experimentally.
Experimental Protocols
Protocol: Determining Cross-Reactivity using a Competitive ELISA
This protocol outlines the steps to determine the percent cross-reactivity of a suspected interfering compound in the 25-Hydroxytachysterol immunoassay.
Materials:
-
25-Hydroxytachysterol Immunoassay Kit (including antibody-coated plates, 25-Hydroxytachysterol-HRP conjugate, standards, wash buffer, substrate, and stop solution)
-
Suspected cross-reacting compound
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare Standards and Suspected Cross-Reactant:
-
Prepare a standard curve of 25-Hydroxytachysterol according to the kit instructions.
-
Prepare a serial dilution of the suspected cross-reacting compound in the assay buffer. The concentration range should be wide enough to observe a dose-response curve.
-
-
Assay Procedure:
-
Add standards, controls, and the dilutions of the suspected cross-reactant to the appropriate wells of the antibody-coated microplate.
-
Add the 25-Hydroxytachysterol-HRP conjugate to all wells.
-
Incubate the plate as per the kit instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the 25-Hydroxytachysterol standards.
-
From the standard curve, determine the concentration of 25-Hydroxytachysterol that gives 50% of the maximum signal (IC50).
-
Generate a dose-response curve for the suspected cross-reacting compound.
-
Determine the concentration of the suspected cross-reacting compound that gives 50% of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of 25-Hydroxytachysterol / IC50 of Suspected Compound) x 100
-
Mandatory Visualization
References
Technical Support Center: Addressing Off-Target Effects of 25-Hydroxytachysterol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 25-Hydroxytachysterol (25-HT) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 25-Hydroxytachysterol and what is its primary mechanism of action?
A1: 25-Hydroxytachysterol (25-HT) is the active metabolite of dihydrotachysterol, a synthetic analog of Vitamin D.[1][2] Its primary mechanism of action is to bind to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium and phosphate (B84403) metabolism.[1][2] Upon binding, the 25-HT-VDR complex translocates to the nucleus and modulates the transcription of target genes, leading to increased intestinal calcium absorption and mobilization of calcium from bone.[1][2]
Q2: What are the potential off-target effects of 25-Hydroxytachysterol?
A2: While 25-HT primarily targets the Vitamin D Receptor (VDR), at higher concentrations used in some experiments, it or its metabolites may interact with other nuclear receptors. Studies on related tachysterol (B196371) compounds have shown potential interactions with the Aryl hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3] It is crucial to consider these potential off-target interactions when interpreting experimental data.
Q3: How does the binding affinity of 25-Hydroxytachysterol and its metabolites for the VDR compare to the endogenous ligand, 1α,25-dihydroxyvitamin D3?
Q4: What are appropriate positive and negative controls for a 25-HT experiment?
A4:
-
Positive Controls: 1α,25-dihydroxyvitamin D3 (the endogenous VDR agonist) should be used as a positive control to establish a benchmark for VDR activation.
-
Negative Controls: A vehicle control (e.g., DMSO, ethanol) is essential. Additionally, using a known VDR antagonist can help confirm that the observed effects are VDR-mediated.
-
Cell-based Controls: Using cells that do not express VDR (or where VDR has been knocked out) can help differentiate VDR-dependent and independent effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results | Off-target effects of 25-HT. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of 25-HT. Use the lowest concentration that elicits the desired on-target effect to minimize off-target binding. 2. Competitive Binding Assay: Use a VDR antagonist in a competitive binding experiment. If the antagonist blocks the effect of 25-HT, it suggests the effect is VDR-mediated. 3. Reporter Gene Assays: Test 25-HT's activity on other potential off-target nuclear receptors (e.g., AhR, LXRs, PPARγ) using specific reporter gene assays. |
| High background signal in reporter assays | 1. Reagent contamination. 2. High basal promoter activity. 3. Cell line issues. | 1. Use fresh reagents: Prepare fresh stocks of 25-HT and other reagents.[6] 2. Optimize reporter construct: If possible, use a reporter construct with a minimal promoter that has low basal activity. 3. Cell line maintenance: Ensure cells are healthy, within a low passage number, and regularly tested for mycoplasma contamination. |
| Observed effect is not blocked by a VDR antagonist | The effect is likely VDR-independent and therefore an off-target effect. | 1. Off-Target Screening: Screen 25-HT against a panel of nuclear receptors to identify the unintended target. 2. Pathway Analysis: Use transcriptomics or proteomics to identify the signaling pathways affected by 25-HT in the absence of VDR. |
| Variability between experimental replicates | 1. Pipetting errors. 2. Inconsistent cell seeding density. 3. Edge effects in multi-well plates. | 1. Standardize techniques: Ensure consistent pipetting and cell seeding. 2. Plate layout: Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Quantitative Data Summary
Table 1: Relative Binding Affinity of 25-HT Metabolite and Other Vitamin D Analogs for the Vitamin D Receptor (VDR)
| Compound | Relative VDR Binding Affinity (IC50) vs. 1,25(OH)2D3 | Reference |
| 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) | 100% | [4] |
| 1α,25-dihydroxydihydrotachysterol2 (1,25(OH)2DHT2) | 0.3% | [4] |
| 22-oxacalcitriol (OCT) | 25% | [4] |
| 19-nor-1,25-dihydroxyvitamin D2 (Paricalcitol) | 14% | [4] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled ligand.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for VDR
This assay determines the binding affinity of 25-HT to the VDR by measuring its ability to displace a radiolabeled VDR ligand.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (Radioligand)
-
25-Hydroxytachysterol (Test Compound)
-
Unlabeled 1α,25(OH)₂D₃ (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4)
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of 25-HT.
-
In a microplate, combine the assay buffer, recombinant VDR, and either the vehicle, a high concentration of unlabeled 1α,25(OH)₂D₃ (for non-specific binding), or the serially diluted 25-HT.
-
Add [³H]-1α,25(OH)₂D₃ to all wells at a concentration near its Kd.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.[1]
-
Wash the pellet or filters with ice-cold wash buffer.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 25-HT and determine the IC50 value using non-linear regression.
Protocol 2: Nuclear Receptor Reporter Gene Assay for Off-Target Screening
This assay measures the ability of 25-HT to activate or inhibit other nuclear receptors.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for the nuclear receptor of interest (e.g., AhR, LXR, PPARγ) fused to a GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent.
-
25-Hydroxytachysterol.
-
Known agonist/antagonist for the nuclear receptor of interest (positive/negative controls).
-
Luciferase assay reagent.
Procedure:
-
Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Treat the cells with a range of concentrations of 25-HT, a known agonist (positive control), a known antagonist (negative control), and vehicle control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell viability.[7]
-
Plot the fold activation or inhibition relative to the vehicle control against the log concentration of 25-HT to determine its effect on the off-target receptor.
Visualizations
Caption: On-Target Signaling Pathway of 25-Hydroxytachysterol via the Vitamin D Receptor (VDR).
Caption: Troubleshooting Workflow for Differentiating On-Target vs. Off-Target Effects of 25-HT.
Caption: Logical Relationship between On-Target and Potential Off-Target Effects of 25-Hydroxytachysterol.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 'non-calcaemic' vitamin D analogues on 24-hydroxylase expression in MG-63 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS/MS for 25-Hydroxytachysterol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of 25-Hydroxytachysterol using HPLC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 25-Hydroxytachysterol, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor peak shape or tailing for my 25-Hydroxytachysterol peak?
A1: Poor peak shape can arise from several factors related to the chromatography.
-
Secondary Interactions: Residual silanol (B1196071) groups on C18 columns can interact with the hydroxyl groups of 25-Hydroxytachysterol, leading to peak tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase, such as one with a pentafluorophenyl (PFP) phase, which can offer different selectivity for isomers.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH. Small additions of formic acid (0.1%) are commonly used to improve peak shape for vitamin D metabolites.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q2: I am seeing low sensitivity or a weak signal for 25-Hydroxytachysterol. What are the potential causes?
A2: Low sensitivity can be due to issues with sample preparation, ionization, or mass spectrometer settings.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of 25-Hydroxytachysterol in the MS source.[1]
-
Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.[1] Using a stable isotope-labeled internal standard can also help to correct for matrix effects.
-
-
Suboptimal Ionization Source Parameters: Incorrect source settings can lead to inefficient ionization.
-
Solution: Optimize source parameters such as gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage. Atmospheric pressure chemical ionization (APCI) is often a good alternative to electrospray ionization (ESI) for vitamin D metabolites as it can be less susceptible to matrix effects.
-
-
Analyte Degradation: 25-Hydroxytachysterol, like other vitamin D isomers, can be sensitive to light and temperature.[2]
Q3: How can I resolve 25-Hydroxytachysterol from its isomers, such as 25-hydroxyvitamin D?
A3: The chromatographic separation of isomers is a significant challenge in vitamin D analysis.[8][9][10]
-
Column Selection: The choice of HPLC column is critical for isomer separation.
-
Solution: While C18 columns are common, alternative stationary phases like PFP or cyano columns may provide the necessary selectivity to resolve these structurally similar compounds.[11]
-
-
Mobile Phase Composition: The organic modifier and additives in the mobile phase can influence selectivity.
-
Solution: Experiment with different mobile phase compositions. Methanol is a common organic modifier, and the addition of small amounts of additives can sometimes enhance resolution.
-
-
Gradient Optimization: A shallow gradient elution can improve the separation of closely eluting compounds.
-
Solution: Optimize the gradient profile, including the initial and final mobile phase compositions and the gradient ramp rate.
-
Q4: I am observing inconsistent results and poor reproducibility. What should I check?
A4: Inconsistent results can stem from variability in sample preparation, instrument performance, or analyte stability.
-
Sample Preparation Variability: Inconsistent extraction recovery or matrix effects can lead to variable results.
-
Solution: Ensure a robust and validated sample preparation method is used consistently. The use of an appropriate internal standard is crucial for correcting for these variations.
-
-
Instrument Instability: Fluctuations in pump pressure, column temperature, or MS detector performance can cause issues.
-
Solution: Perform regular system suitability tests to monitor instrument performance. Check for leaks, ensure proper pump priming, and verify detector stability.
-
-
Analyte Instability in Processed Samples: 25-Hydroxytachysterol may not be stable in the final sample solvent over long periods in the autosampler.
-
Solution: Assess the stability of the analyte in the autosampler over the expected run time and keep the autosampler temperature controlled if necessary.
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q: What is the recommended sample preparation procedure for 25-Hydroxytachysterol in serum or plasma?
A: A common approach involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12]
-
Protein Precipitation: This initial step removes the majority of proteins. Acetonitrile (B52724) is a frequently used precipitation solvent.
-
Extraction:
-
LLE: A non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) is used to extract the lipophilic 25-Hydroxytachysterol from the aqueous matrix.
-
SPE: A C18 or a mixed-mode cartridge can be used to retain the analyte while allowing more polar interferences to be washed away. The analyte is then eluted with an organic solvent.
-
Q: How can I minimize matrix effects during sample preparation?
A: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis.[1][13][14] To minimize them:
-
Use a robust sample cleanup method: SPE is generally more effective at removing interfering matrix components than protein precipitation alone.
-
Employ a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.
-
Optimize chromatography: Ensure that 25-Hydroxytachysterol is chromatographically separated from the bulk of the matrix components.
Chromatography
Q: What type of HPLC column is best for 25-Hydroxytachysterol analysis?
A: While a standard C18 column can be a good starting point, the separation of 25-Hydroxytachysterol from its isomers can be challenging. Consider using:
-
Pentafluorophenyl (PFP) columns: These offer alternative selectivity due to multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole) and can be effective for separating structurally similar compounds.
-
Cyano (CN) columns: These can also provide different selectivity compared to C18 columns.[11]
-
Superficially porous particle (core-shell) columns: These can provide higher efficiency and better resolution compared to fully porous particle columns of the same dimension.
Q: What are typical mobile phase compositions for this analysis?
A: Reversed-phase chromatography is typically used. Common mobile phases consist of:
-
Aqueous phase (A): Water with a small amount of additive to improve peak shape and ionization, such as 0.1% formic acid.
-
Organic phase (B): Methanol or acetonitrile, often with the same additive as the aqueous phase.
A gradient elution from a lower to a higher percentage of the organic phase is typically used to separate the analyte from matrix components and then elute it in a reasonable time.
Mass Spectrometry
Q: What are the recommended MS/MS parameters for 25-Hydroxytachysterol?
A: Optimal MS/MS parameters should be determined by infusing a standard solution of 25-Hydroxytachysterol. Key parameters to optimize include:
-
Ionization Mode: Both positive and negative ion modes can be explored, but positive mode APCI or ESI are more common for vitamin D metabolites.
-
Precursor Ion: This will be the [M+H]+ or [M-H]- ion of 25-Hydroxytachysterol.
-
Product Ions: The fragmentation of the precursor ion should be studied to select specific and intense product ions for Multiple Reaction Monitoring (MRM).
-
Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for each MRM transition to maximize signal intensity.
Q: How do I select appropriate MRM transitions?
A: The selection of MRM transitions is crucial for the selectivity and sensitivity of the assay.
-
Infuse a standard solution of 25-Hydroxytachysterol into the mass spectrometer.
-
Acquire a full scan mass spectrum to identify the precursor ion.
-
Perform a product ion scan on the precursor ion to identify the most abundant and specific fragment ions.
-
Select at least two to three intense and specific product ions for each analyte to create MRM transitions. This allows for both quantification (using the most intense transition) and confirmation (using the ratio of the transitions).
Data and Protocols
Table 1: Recommended Starting HPLC-MS/MS Parameters
| Parameter | Recommended Setting |
| HPLC Column | C18 or PFP, 2.1 x 50 mm, <2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a high aqueous percentage and ramp up to a high organic percentage over several minutes. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Positive Ion APCI or ESI |
| MRM Transitions | To be determined empirically for 25-Hydroxytachysterol and its internal standard. |
Detailed Experimental Protocol: Quantification of 25-Hydroxytachysterol in Human Serum
This protocol provides a general framework. It is essential to validate the method in your laboratory.
1. Materials and Reagents
-
25-Hydroxytachysterol analytical standard
-
Stable isotope-labeled 25-Hydroxytachysterol internal standard (if available) or a suitable analog
-
HPLC-grade methanol, acetonitrile, hexane, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free) for calibration standards and quality controls
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum sample, calibrator, or QC, add 25 µL of internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of hexane/ethyl acetate (90:10, v/v). Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition. Vortex to dissolve.
-
Transfer to an autosampler vial for HPLC-MS/MS analysis.
3. HPLC-MS/MS Analysis
-
Use the parameters outlined in Table 1 as a starting point.
-
Optimize the chromatographic gradient to ensure separation from potential interferences.
-
Develop an MRM method with optimized transitions for 25-Hydroxytachysterol and the internal standard.
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of 25-Hydroxytachysterol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for 25-Hydroxytachysterol analysis.
Caption: Troubleshooting decision tree for HPLC-MS/MS analysis.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of storage time and sampling season on the stability of serum 25-hydroxy vitamin D and androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pre-analytical stability of 25-hydroxyvitamin D: Storage and mixing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 10. Analytical considerations for accurately capturing the relevant species contributing to vitamin D status in liquid chromatography‐tandem mass spectrometry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in 25-Hydroxytachysterol Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in 25-Hydroxytachysterol bioassays.
Troubleshooting Guide
This guide addresses common issues encountered during 25-Hydroxytachysterol bioassays in a question-and-answer format.
Question: Why am I seeing high variability between replicate wells in my cell-based assay?
Answer: High variability between replicate wells is a frequent issue and can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary cause of variability. Ensure thorough mixing of the cell suspension before and during plating. Pipetting technique is crucial; avoid introducing bubbles and dispense cells slowly and consistently into each well.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, leading to altered cell growth and response. To mitigate this, consider leaving the outer wells empty and filling them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, including 25-Hydroxytachysterol dilutions, can introduce significant variability. Calibrate your pipettes regularly and use fresh tips for each dilution and addition. For critical steps, consider using a multi-channel pipette to reduce well-to-well timing differences.
-
Cell Health and Viability: Ensure that the cells used for the assay are healthy, in the logarithmic growth phase, and have high viability. Stressed or unhealthy cells will respond inconsistently to treatment.
Question: My positive control (e.g., Calcitriol) is showing a weak or inconsistent response. What could be the problem?
Answer: A weak or inconsistent positive control response points to systemic issues in the assay:
-
Reagent Degradation: 25-Hydroxytachysterol and other vitamin D analogs can be sensitive to light and temperature. Store stock solutions in the dark at the recommended temperature and prepare fresh dilutions for each experiment.
-
Cell Line Responsiveness: The cell line's sensitivity to vitamin D compounds can drift over time with increasing passage number. It is crucial to use cells within a defined, low passage number range. Regularly test the responsiveness of your cell line to the positive control.
-
Incorrect Assay Conditions: Suboptimal incubation times, serum concentrations in the media, or CO2 levels can dampen the cellular response. Optimize these parameters for your specific cell line and assay.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and signaling, leading to unreliable results. Routinely test your cell cultures for mycoplasma.
Question: I am observing a high background signal in my reporter gene assay. How can I reduce it?
Answer: High background in reporter assays can mask the true signal from 25-Hydroxytachysterol. Consider the following:
-
Promoter Leakiness: The promoter driving your reporter gene may have some basal activity in the absence of a stimulus. Using a reporter construct with a minimal promoter can help reduce this.
-
Reagent Quality: The quality of the plasmid DNA used for transfection is critical. Use high-purity, endotoxin-free plasmid preparations. Old or improperly stored luciferase substrate can also contribute to high background.
-
Cell Density: Overly confluent cells can lead to increased background signal. Optimize the cell seeding density to ensure a monolayer at the time of the assay.
-
Choice of Reporter System: Some reporter proteins have longer half-lives, which can lead to accumulation and higher background. Consider using a reporter with a shorter half-life for a more dynamic response.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in 25-Hydroxytachysterol bioassays?
A1: The most common sources of variability include inconsistent cell culture practices (passage number, confluency), operator-dependent variability in pipetting and cell plating, reagent stability and preparation, and the choice of assay endpoint and detection method.[1][2]
Q2: How does 25-Hydroxytachysterol exert its biological effects?
A2: 25-Hydroxytachysterol is known to act as a ligand for the Vitamin D Receptor (VDR). Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), translocates to the nucleus, and binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription. This leads to the regulation of various cellular processes, including cell proliferation and differentiation. A key target gene that is often upregulated is CYP24A1, the enzyme responsible for vitamin D catabolism.
Q3: Which cell lines are suitable for 25-Hydroxytachysterol bioassays?
A3: The choice of cell line depends on the specific biological question. Commonly used cell lines for studying VDR-mediated responses include:
-
COS-1 (monkey kidney fibroblast-like cells): Often used for transfection-based reporter assays due to their high transfection efficiency.
-
HEK293 (human embryonic kidney cells): Another cell line that is easily transfected and suitable for reporter gene assays.
-
Cancer cell lines: Various cancer cell lines that express VDR, such as the human prostate cancer cell line LNCaP or ovarian cancer cell lines, can be used to study the anti-proliferative effects of 25-Hydroxytachysterol.[3]
Q4: What are the key differences between various types of bioassays for 25-Hydroxytachysterol?
A4: Bioassays for 25-Hydroxytachysterol can be broadly categorized as:
-
Reporter Gene Assays: These assays measure the activation of the VDR signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase, beta-galactosidase) linked to a VDRE. They are highly sensitive and specific for VDR activation.
-
Gene Expression Assays (qPCR): These assays directly measure the mRNA levels of VDR target genes, such as CYP24A1, providing a direct readout of the downstream biological response.[4]
-
Cell Proliferation/Viability Assays: These assays assess the effect of 25-Hydroxytachysterol on cell growth and are relevant for studying its potential anti-cancer properties.
Data Presentation
Table 1: Factors Contributing to Variability in Cell-Based Bioassays and Recommended Solutions.
| Factor | Potential Impact on Assay | Recommended Solution |
| Cell Culture | Inconsistent cell growth, altered gene expression, variable response to stimuli. | Use low passage number cells, maintain a consistent subculture schedule, and monitor for mycoplasma contamination.[1] |
| Cell Seeding | Uneven cell distribution leading to high well-to-well variability. | Ensure a single-cell suspension, mix cells thoroughly before and during plating, and use a consistent pipetting technique. |
| Reagents | Degradation of active compounds, lot-to-lot variability of serum and media. | Prepare fresh dilutions of 25-Hydroxytachysterol for each experiment, store stock solutions properly, and qualify new lots of reagents. |
| Assay Protocol | Inconsistent incubation times, temperature fluctuations, pipetting errors. | Standardize all incubation times, use a calibrated incubator, and practice proper pipetting techniques. Automation can reduce operator variability. |
| Data Analysis | Inappropriate statistical methods, lack of proper controls. | Include appropriate positive and negative controls, use a sufficient number of replicates, and apply robust statistical analysis. |
Table 2: Example EC50 Values for VDR Agonists in a Reporter Gene Assay.
| Compound | Cell Line | EC50 (nM) |
| Calcitriol (1,25-dihydroxyvitamin D3) | Ovarian Cancer Cell Line 1 (13781) | 1.55 ± 0.45 |
| Calcitriol (1,25-dihydroxyvitamin D3) | Ovarian Cancer Cell Line 2 (14433) | 0.65 ± 0.15 |
| Vitamin D Analog (PRI-5202) | Ovarian Cancer Cell Line 1 (13781) | 2.98 ± 1.10 |
| Vitamin D Analog (PRI-5202) | Ovarian Cancer Cell Line 2 (14433) | 0.92 ± 0.20 |
Note: Data is illustrative and sourced from a study on vitamin D analogs in ovarian cancer cells.[4][5] Specific EC50 values for 25-Hydroxytachysterol should be determined empirically.
Experimental Protocols
Detailed Methodology: VDR Activation Reporter Gene Assay
This protocol provides a general framework for a luciferase-based reporter gene assay to measure the bioactivity of 25-Hydroxytachysterol. This protocol should be optimized for your specific cell line and laboratory conditions.
Materials:
-
Mammalian cell line expressing VDR (e.g., COS-1, HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
VDR-responsive luciferase reporter plasmid (containing a VDRE upstream of the luciferase gene).
-
Control plasmid for normalization (e.g., Renilla luciferase plasmid).
-
Transfection reagent.
-
25-Hydroxytachysterol and positive control (e.g., Calcitriol).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol. Co-transfect the cells with the VDR-responsive luciferase reporter plasmid and the control Renilla plasmid.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
After incubation, replace the transfection medium with fresh complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of 25-Hydroxytachysterol and the positive control (Calcitriol) in the appropriate vehicle (e.g., ethanol, DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
24 hours post-transfection, treat the cells with the different concentrations of the compounds. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value for 25-Hydroxytachysteroll and the positive control.
-
Mandatory Visualization
Caption: VDR Signaling Pathway for 25-Hydroxytachysterol.
Caption: Experimental Workflow for a Reporter Gene Bioassay.
References
dealing with batch-to-batch variation of synthetic 25-Hydroxytachysterol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting batch-to-batch variation of synthetic 25-Hydroxytachysterol.
Frequently Asked Questions (FAQs)
Q1: What is 25-Hydroxytachysterol and what is its primary mechanism of action?
A1: 25-Hydroxytachysterol is a synthetic analog of Vitamin D. Its primary mechanism of action is through binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription.[3] This leads to a range of biological effects, including regulation of calcium and phosphate (B84403) metabolism, and cellular growth and differentiation.[2][4]
Q2: How does the biological activity of 25-Hydroxytachysterol compare to the active form of Vitamin D3, calcitriol (B1668218) (1,25-dihydroxyvitamin D3)?
A2: The biological activity of 25-Hydroxytachysterol can be comparable to, but is generally less potent than, calcitriol.[5][6] Studies have shown that while it binds to the VDR, its affinity may be lower than that of calcitriol.[5] Consequently, higher concentrations of 25-Hydroxytachysterol may be required to achieve the same level of biological response as calcitriol.[5] However, it has been shown to be an effective agent in promoting linear growth in children with chronic renal insufficiency, with an efficacy comparable to calcitriol.[6]
Q3: What are the potential sources of batch-to-batch variation in synthetic 25-Hydroxytachysterol?
A3: Batch-to-batch variation in synthetic 25-Hydroxytachysterol can arise from several factors during the manufacturing process, including:
-
Purity: The percentage of the active compound may vary between batches.
-
Impurity Profile: The type and concentration of synthesis-related impurities can differ. These impurities may arise from starting materials, reagents, or side reactions.
-
Isomeric Content: The ratio of different stereoisomers can vary. Isomers can have significantly different biological activities.[7]
-
Degradation Products: Improper handling and storage can lead to the formation of degradation products.
Q4: How should I properly store and handle synthetic 25-Hydroxytachysterol to minimize degradation?
A4: To ensure the stability and integrity of synthetic 25-Hydroxytachysterol, it is crucial to follow proper storage and handling procedures. It is recommended to:
-
Storage Temperature: Store at -20°C or -80°C for long-term storage.
-
Protection from Light: Store in a light-protected container, such as an amber vial.
-
Inert Atmosphere: For maximum stability, especially in solution, store under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: If storing in solution, use a high-purity, anhydrous solvent. For aqueous solutions, use a buffer to maintain a stable pH.
-
Handling: Minimize freeze-thaw cycles. Aliquot the compound into single-use vials to avoid repeated warming and cooling.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with synthetic 25-Hydroxytachysterol.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Batch-to-Batch Variation: The new batch may have lower purity, a different impurity profile, or a less active isomeric composition. | 1. Qualify New Batches: Before use in critical experiments, perform a dose-response curve and compare the EC50 value to a previously characterized reference batch. 2. Analytical Characterization: If significant discrepancies are observed, consider analytical characterization (e.g., HPLC-MS) to assess purity and identify major impurities.[9][10] |
| Degradation of the Compound: Improper storage or handling may have led to degradation of the 25-Hydroxytachysterol stock. | 1. Prepare Fresh Stock Solutions: Prepare a fresh stock solution from a new aliquot or a new vial of the compound. 2. Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations (see FAQ Q4). | |
| Cell Line Variability: The responsiveness of the cell line to Vitamin D analogs can change over passages. | 1. Use Low Passage Cells: Use cells with a consistent and low passage number for your experiments. 2. Positive Control: Always include a positive control, such as calcitriol, to ensure the cell line is responding as expected. | |
| High background or unexpected off-target effects. | Impurities in the Compound: Some impurities may have their own biological activity. | 1. Check Certificate of Analysis (CoA): Review the CoA for the specific batch to check for known impurities. 2. Purification: If problematic impurities are suspected, repurification of the compound by techniques like preparative HPLC may be necessary. |
| Non-VDR-mediated Effects: 25-Hydroxytachysterol and its metabolites have been shown to interact with other nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][11] | 1. Use VDR Antagonists or Knockdown Models: To confirm VDR-mediated effects, use a VDR antagonist or a VDR-knockdown/knockout cell line. 2. Investigate Other Pathways: If effects persist, consider investigating the involvement of other signaling pathways. | |
| Precipitation of the compound in cell culture media. | Poor Solubility: 25-Hydroxytachysterol is a lipophilic molecule and may have limited solubility in aqueous media. | 1. Use a Suitable Vehicle: Dissolve the compound in a small amount of a suitable organic solvent (e.g., ethanol (B145695), DMSO) before diluting it in the cell culture medium. Ensure the final concentration of the organic solvent is non-toxic to the cells. 2. Serum in Media: The presence of serum in the culture media can help to solubilize lipophilic compounds. |
Experimental Protocols
Protocol 1: In Vitro VDR Activation Assay using a Reporter Gene
This protocol describes a method to assess the bioactivity of different batches of 25-Hydroxytachysterol by measuring the activation of the Vitamin D Receptor (VDR) in a cell-based reporter gene assay.
1. Materials:
-
Human embryonic kidney (HEK293T) or another suitable cell line.
-
VDR expression plasmid.
-
RXR expression plasmid.
-
Vitamin D Response Element (VDRE)-driven luciferase reporter plasmid.
-
Transfection reagent.
-
Dual-Luciferase Reporter Assay System.
-
25-Hydroxytachysterol (multiple batches).
-
Calcitriol (positive control).
-
Cell culture medium and supplements.
2. Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the VDR expression plasmid, RXR expression plasmid, and the VDRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 25-Hydroxytachysterol (from different batches) or calcitriol. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁶ M. Include a vehicle control (e.g., ethanol or DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (transfection control). Plot the normalized luciferase activity against the log of the concentration of the compound. Calculate the EC50 value for each batch.
Expected Results: A dose-dependent increase in luciferase activity should be observed. The EC50 values can be used to compare the potency of different batches of 25-Hydroxytachysterol.
Protocol 2: Stability Assessment by HPLC-MS
This protocol provides a method to assess the stability of 25-Hydroxytachysterol under different storage conditions.
1. Materials:
-
25-Hydroxytachysterol.
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water).
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.
-
HPLC system with a UV detector and coupled to a mass spectrometer (MS).
-
C18 reversed-phase HPLC column.
2. Procedure:
-
Sample Preparation: Prepare stock solutions of 25-Hydroxytachysterol in a suitable solvent (e.g., ethanol) at a known concentration.
-
Storage Conditions: Aliquot the stock solution into separate vials and store them under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.
-
HPLC-MS Analysis: Analyze the samples by HPLC-MS.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of formic acid or ammonium acetate is typically used.
-
Detection: Monitor the elution of 25-Hydroxytachysterol using its characteristic UV absorbance and mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Purity: Calculate the purity of the 25-Hydroxytachysterol peak as a percentage of the total peak area in the chromatogram.
-
Degradation Products: Identify and quantify any new peaks that appear over time, which may represent degradation products.
-
Expected Results: The percentage of the parent compound should remain high under optimal storage conditions (e.g., -80°C, protected from light). An increase in degradation products and a decrease in the parent compound will be observed under suboptimal conditions.
Data Presentation
Table 1: Representative Data for Purity and Potency of Three Batches of Synthetic 25-Hydroxytachysterol
| Batch ID | Purity by HPLC (%) | Major Impurity (%) | VDR Activation (EC50, nM) |
| Batch A | 99.2 | 0.5 (Impurity X) | 15.2 |
| Batch B | 97.5 | 1.8 (Impurity Y) | 25.8 |
| Batch C | 99.5 | 0.3 (Impurity X) | 14.9 |
This table presents representative data to illustrate potential batch-to-batch variations. Actual values may differ.
Visualizations
Caption: Vitamin D Receptor (VDR) signaling pathway activated by 25-Hydroxytachysterol.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 1,25-Dihydroxyvitamin D3 stimulates cyclic vitamin D receptor/retinoid X receptor DNA-binding, co-activator recruitment, and histone acetylation in intact osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 25-hydroxydihydrotachysterol. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo metabolism of the vitamin D analog, dihydrotachysterol. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prospective, double-blind study of growth failure in children with chronic renal insufficiency and the effectiveness of treatment with calcitriol versus dihydrotachysterol. The Growth Failure in Children with Renal Diseases Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 9. Quantification of circulating 25-hydroxyvitamin D by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 25-Hydroxytachysterol and 1,25-dihydroxyvitamin D3 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 25-Hydroxytachysterol (25-OH-T) and the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25-(OH)₂D₃), also known as calcitriol (B1668218). The information presented is supported by experimental data to assist in research and drug development endeavors.
Introduction
25-Hydroxytachysterol is a synthetic analog of vitamin D.[1] Unlike the naturally occurring vitamin D3, which requires two hydroxylation steps (at the 25 and 1α positions) for activation, dihydrotachysterol (B1670614), a reduced form of vitamin D2 and the parent compound of 25-OH-T, primarily undergoes 25-hydroxylation in the liver to become biologically active.[1][2] This active metabolite is 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)₂DHT). 1,25-(OH)₂D₃ is the hormonally active form of vitamin D3, playing a crucial role in calcium and phosphate (B84403) homeostasis. This guide will delve into a comparative analysis of these two compounds, focusing on their interaction with the vitamin D receptor (VDR), their effects on mineral metabolism, and their influence on gene regulation.
Vitamin D Receptor (VDR) Binding Affinity
The biological actions of both 25-OH-T's active metabolite and 1,25-(OH)₂D₃ are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. The affinity of these compounds for the VDR is a key determinant of their biological potency.
| Compound | Relative Binding Affinity (%) (Compared to 1,25-(OH)₂D₃) | Reference |
| 1,25-dihydroxyvitamin D₃ (Calcitriol) | 100% | [3] |
| 1α,25-dihydroxy-dihydrotachysterol₂ | 0.3% | [3] |
As indicated in the table, the active metabolite of dihydrotachysterol, 1α,25-dihydroxy-dihydrotachysterol₂, exhibits a significantly lower binding affinity for the VDR compared to 1,25-(OH)₂D₃.
Signaling Pathway and Mechanism of Action
Upon binding to the VDR, both compounds initiate a cascade of events leading to the regulation of target gene expression. The ligand-bound VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Simplified signaling pathway of 25-OH-T and 1,25-(OH)₂D₃.
Comparative Biological Activities
Intestinal Calcium and Phosphate Absorption
Both 25-OH-T and 1,25-(OH)₂D₃ are known to stimulate the intestinal absorption of calcium and phosphate, key processes in maintaining mineral homeostasis.[1][2] However, their relative potencies differ, likely due to the disparity in their VDR binding affinities. Clinical studies have shown that dihydrotachysterol is effective in raising serum calcium levels in conditions like hypoparathyroidism.[4]
Bone Resorption
Vitamin D compounds play a complex role in bone metabolism. They can stimulate bone resorption by promoting the differentiation and activity of osteoclasts, the cells responsible for breaking down bone tissue. This action releases calcium and phosphate into the bloodstream. While direct comparative quantitative data on bone resorption is limited, the lower VDR affinity of 25-OH-T's active metabolite suggests it would be a less potent stimulator of bone resorption compared to 1,25-(OH)₂D₃.
In Vivo Effects on Serum Calcium and Phosphate
Studies in animal models provide insights into the in vivo effects of these compounds. Both dihydrotachysterol and calcitriol have been shown to increase serum calcium and phosphate levels in rats.[5][6] However, the dosage required to achieve these effects and the duration of action can differ.
| Compound | Effect on Serum Calcium in Rats | Effect on Serum Phosphate in Rats | Reference |
| Dihydrotachysterol | Increased | Increased | [5][6] |
| 1,25-dihydroxyvitamin D₃ (Calcitriol) | Increased | Increased | [7] |
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds for the VDR.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]1,25-(OH)₂D₃) for binding to the VDR.
Methodology:
-
Receptor Source: Purified recombinant VDR or nuclear extracts from cells expressing VDR.
-
Radioligand: [³H]1,25-(OH)₂D₃.
-
Incubation: The VDR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (25-OH-T metabolite or 1,25-(OH)₂D₃).
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
Caption: Workflow for a competitive VDR binding assay.
Everted Gut Sac Model for Intestinal Calcium Absorption
Objective: To measure the transport of calcium across the intestinal epithelium in vitro.
Principle: A segment of the small intestine is removed, everted (turned inside out), filled with a buffer, and incubated in a solution containing the test compound and radiolabeled calcium (⁴⁵Ca). The transport of ⁴⁵Ca from the mucosal (outer) to the serosal (inner) side is measured.
Methodology:
-
Tissue Preparation: A segment of the small intestine (e.g., from a rat) is excised, flushed, and everted over a glass rod.
-
Sac Formation: The everted segment is tied at one end to form a sac, which is then filled with a physiological buffer.
-
Incubation: The sac is incubated in an oxygenated buffer containing ⁴⁵Ca and the test compound (25-OH-T or 1,25-(OH)₂D₃).
-
Sample Collection: After incubation, the concentration of ⁴⁵Ca in the serosal fluid (inside the sac) is measured.
-
Data Analysis: The rate of calcium transport is calculated and compared between different treatment groups.
Caption: Experimental workflow for the everted gut sac model.
Osteoclast Bone Resorption (Pit) Assay
Objective: To quantify the bone-resorbing activity of osteoclasts in vitro.
Principle: Osteoclast precursor cells are cultured on a bone-like substrate (e.g., dentine slices or calcium phosphate-coated plates) in the presence of factors that induce their differentiation into mature, bone-resorbing osteoclasts. The effect of test compounds on the formation of resorption pits is then assessed.
Methodology:
-
Cell Culture: Osteoclast precursors (e.g., bone marrow macrophages or peripheral blood mononuclear cells) are cultured in the presence of M-CSF and RANKL to induce differentiation.
-
Treatment: The differentiating cells are treated with the test compound (25-OH-T or 1,25-(OH)₂D₃).
-
Resorption: After several days, the cells are removed from the substrate.
-
Visualization: The resorption pits are visualized by staining (e.g., with Toluidine Blue) or by scanning electron microscopy.
-
Quantification: The number and area of the resorption pits are quantified using image analysis software.
Caption: Workflow for an in vitro bone resorption pit assay.
Conclusion
25-Hydroxytachysterol, through its active metabolite 1α,25-dihydroxy-dihydrotachysterol, exerts its biological effects via the Vitamin D Receptor, albeit with a significantly lower binding affinity compared to 1,25-dihydroxyvitamin D₃. This lower affinity likely translates to a reduced potency in mediating VDR-dependent physiological processes, including intestinal calcium absorption and bone resorption. While both compounds are effective in raising serum calcium levels, the differences in their VDR activation and subsequent biological responses are critical considerations for their therapeutic applications. Further head-to-head quantitative studies are warranted to fully elucidate the comparative potency of these two compounds in various physiological systems.
References
- 1. What is Dihydrotachysterol used for? [synapse.patsnap.com]
- 2. What is the mechanism of Dihydrotachysterol? [synapse.patsnap.com]
- 3. Effects of 'non-calcaemic' vitamin D analogues on 24-hydroxylase expression in MG-63 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A COMPARISON OF THE EFFECTS OF A.T. 10 (DIHYDROTACHYSTEROL) AND VITAMIN D ON CALCIUM AND PHOSPHORUS METABOLISM IN HYPOPARATHYROIDISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypercalcemic and hyperphosphatemic actions of dihydrotachysterol, vitamin D2 and hytakerol (AT-10) in rats and in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. How dietary phosphate, renal failure and calcitriol administration affect the serum calcium-phosphate relationship in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 25-Hydroxytachysterol as a Vitamin D Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 25-Hydroxytachysterol (25-OHTac) and its performance as a vitamin D analog, with a particular focus on its comparison with the active form of vitamin D, calcitriol (B1668218) (1,25-dihydroxyvitamin D3). The information presented is supported by experimental data from published studies and is intended to assist researchers and professionals in drug development in evaluating the potential of 25-OHTac.
Introduction
25-Hydroxytachysterol is the primary active metabolite of dihydrotachysterol (B1670614) (DHT), a synthetic analog of vitamin D.[1][2] Unlike native vitamin D3, which requires hydroxylation at both the 25 and 1α positions for full biological activity, DHT undergoes 25-hydroxylation in the liver to form 25-OHTac, which is considered the major circulating active form.[1][2] A key feature of 25-OHTac is that its A-ring is rotated 180 degrees compared to vitamin D, which sterically places its 1-hydroxyl group in a position that mimics the 1α-hydroxyl group of calcitriol, thus not requiring renal 1α-hydroxylation to exert its effects.[3] This characteristic makes it a potentially valuable therapeutic agent in conditions where renal hydroxylation is impaired, such as in chronic kidney disease.
Mechanism of Action and Metabolism
Upon administration, DHT is metabolized in the liver to 25-OHTac.[1][2] Subsequently, 25-OHTac can be further hydroxylated to 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)2DHT) and 1β,25-dihydroxy-dihydrotachysterol (1β,25-(OH)2DHT).[3] The biological activity of these metabolites is primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[3] The binding of a vitamin D analog to the VDR initiates a cascade of molecular events, leading to the modulation of various physiological processes, including calcium and phosphate (B84403) homeostasis.[4][5]
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data comparing the biological activity of 25-OHTac metabolites with calcitriol.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity to VDR (Compared to Calcitriol) | Reference |
| 1α,25-(OH)2DHT3 | 50-100 times lower | [3] |
| 1β,25-(OH)2DHT3 | Poor binding | [3] |
Table 2: In Vitro Biological Potency
| Compound | Assay System | Relative Potency (Compared to Calcitriol) | Reference |
| 1α,25-(OH)2DHT3 | COS-1 cell transfection assay with a rat osteocalcin (B1147995) VDRE-reporter gene | Approximately 10 times lower | [3] |
Table 3: In Vivo Effects on Calcium Metabolism
| Compound | Study Population | Key Findings | Reference |
| Dihydrotachysterol (DHT) | Healthy volunteers | Increased plasma ionized calcium | [4] |
| Calcitriol | Patients with chronic renal insufficiency | Increased serum calcium | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the validation and comparison of vitamin D analogs. Below are generalized methodologies for key experiments.
Competitive Vitamin D Receptor (VDR) Binding Assay
Objective: To determine the binding affinity of 25-OHTac and its metabolites to the VDR in comparison to calcitriol.
Methodology:
-
Preparation of VDR: Recombinant human or animal VDR is used.
-
Radioligand: A tritiated high-affinity VDR ligand, such as [3H]calcitriol, is used.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the VDR in the presence of increasing concentrations of unlabeled competitor (calcitriol or the test compound, e.g., 25-OHTac).
-
Separation: The bound and free radioligand are separated using methods like hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: The amount of bound radioligand is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity is calculated by comparing the IC50 of the test compound to that of calcitriol.
VDR-Mediated Gene Expression Assay (Reporter Gene Assay)
Objective: To assess the functional potency of 25-OHTac and its metabolites in activating VDR-mediated gene transcription.
Methodology:
-
Cell Culture: A suitable cell line that expresses VDR (e.g., COS-1, HEK293, or a target cell line like osteosarcoma cells) is used.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An expression vector for the VDR (if not endogenously expressed at sufficient levels).
-
A reporter plasmid containing a VDR-responsive element (VDRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treatment: The transfected cells are treated with various concentrations of the test compounds (25-OHTac, its metabolites) and calcitriol as a positive control.
-
Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: The dose-response curves are plotted, and the effective concentration that produces 50% of the maximal response (EC50) is calculated for each compound. The relative potency is determined by comparing the EC50 values.
In Vivo Calcemic Activity Assay
Objective: To evaluate the in vivo effect of 25-OHTac on calcium metabolism.
Methodology:
-
Animal Model: Vitamin D-deficient rats or mice are commonly used.
-
Administration: The animals are administered with graded doses of the test compound (25-OHTac) or calcitriol via oral gavage or intraperitoneal injection. A vehicle control group is also included.
-
Sample Collection: Blood samples are collected at specific time points after administration.
-
Biochemical Analysis: Serum calcium and phosphate levels are measured using standard colorimetric assays.
-
Data Analysis: The changes in serum calcium and phosphate levels are compared between the different treatment groups and the control group to determine the calcemic activity of the test compound.
Visualizations
Signaling Pathway
Caption: Vitamin D analog signaling pathway.
Experimental Workflow
Caption: Experimental workflow for validating 25-OHTac.
Conclusion
25-Hydroxytachysterol, through its active metabolites, demonstrates clear activity as a vitamin D analog by binding to the VDR and modulating gene expression. The available data suggests that its dihydroxy metabolites are less potent than calcitriol in in vitro assays. However, its unique metabolic activation pathway, which bypasses the need for renal 1α-hydroxylation, presents a significant therapeutic advantage in specific patient populations. Further head-to-head comparative studies with standardized protocols are warranted to fully elucidate the relative potency and efficacy of 25-OHTac itself compared to calcitriol and other vitamin D analogs. This guide provides a foundational framework for researchers to design and interpret such validation studies.
References
- 1. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications | MDPI [mdpi.com]
- 5. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 25-Hydroxytachysterol and Other Vitamin D Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 25-Hydroxytachysterol and other key vitamin D metabolites. It delves into their biochemical properties, physiological effects, and the experimental methodologies used to evaluate their efficacy, supported by available data.
Introduction
Vitamin D and its metabolites are crucial regulators of calcium and phosphate (B84403) homeostasis, primarily exerting their effects through the vitamin D receptor (VDR). While 1α,25-dihydroxyvitamin D3 (Calcitriol) is the most biologically active form of vitamin D, various other metabolites and synthetic analogs, such as 25-Hydroxytachysterol, exhibit distinct biochemical profiles and therapeutic potential. This guide offers a comparative analysis of 25-Hydroxytachysterol against other significant vitamin D metabolites, including 25-hydroxyvitamin D3 (Calcifediol) and Calcitriol, to aid in research and drug development.
Biochemical and Physiological Comparison
The biological activity of vitamin D metabolites is intrinsically linked to their structure, which dictates their affinity for the VDR and their subsequent downstream effects.
Metabolism: Dihydrotachysterol (DHT), the parent compound of 25-Hydroxytachysterol, is a synthetic analog of vitamin D2. Unlike natural vitamin D, DHT does not require renal 1α-hydroxylation for its primary activation. It is hydroxylated in the liver to form 25-hydroxydihydrotachysterol (25-OH-DHT), which is considered the major active form. Further metabolism can lead to the formation of 1α,25-dihydroxy-DHT and 1β,25-dihydroxy-DHT. This metabolic pathway differs significantly from that of vitamin D3, which undergoes 25-hydroxylation in the liver to form Calcifediol, followed by 1α-hydroxylation in the kidneys to produce the highly active Calcitriol.
Vitamin D Receptor (VDR) Binding Affinity: The affinity of a metabolite for the VDR is a key determinant of its biological potency. While direct comparative data for 25-Hydroxytachysterol is limited, studies on its active metabolite, 1α,25-dihydroxy-DHT3, show a binding affinity to the mammalian VDR that is only 50-100 times lower than that of Calcitriol[1]. In contrast, 1β,25-dihydroxy-DHTs exhibit poor binding to the VDR[1]. Calcifediol (25-hydroxyvitamin D3) is also considered an agonistic VDR ligand, although with a lower affinity than Calcitriol[2].
Physiological Effects: The primary physiological roles of vitamin D metabolites involve the regulation of calcium and phosphate levels. They achieve this by modulating intestinal calcium absorption, bone calcium mobilization, and renal calcium reabsorption.
-
Intestinal Calcium Absorption: Both Calcitriol and 25-Hydroxytachysterol are potent stimulators of intestinal calcium absorption. Studies in elderly women have suggested that at low calcium loads, 25-hydroxyvitamin D may be a more important determinant of gut calcium absorption than Calcitriol[3].
-
Bone Calcium Mobilization: Vitamin D metabolites play a complex role in bone remodeling, with higher concentrations generally promoting bone resorption to maintain calcium homeostasis[4]. Pharmacological doses of 1α,25(OH)2D3 are required to induce significant bone resorption[5].
Quantitative Data Summary
The following table summarizes the available quantitative data for the comparative analysis of key vitamin D metabolites.
| Parameter | 25-Hydroxytachysterol (as 1α,25-(OH)2DHT3) | 25-hydroxyvitamin D3 (Calcifediol) | 1α,25-dihydroxyvitamin D3 (Calcitriol) |
| VDR Binding Affinity | 50-100 fold lower than Calcitriol[1] | Lower affinity than Calcitriol[2] | High affinity |
| Intestinal Calcium Absorption | Potent stimulator | Stimulates absorption, potentially more important than Calcitriol at low calcium loads[3] | Potent stimulator |
| Bone Calcium Mobilization | Stimulates mobilization | Stimulates mobilization | Potent stimulator at pharmacological doses[5] |
| Biological Activity (in vivo) | Approximately 10 times lower than Calcitriol[1] | Considered a prohormone, but has direct effects | Most biologically active form |
Signaling and Metabolic Pathways
The biological effects of vitamin D metabolites are mediated through complex signaling and metabolic pathways.
Caption: Simplified metabolic pathway of Vitamin D3 and Dihydrotachysterol.
Caption: VDR-mediated genomic signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of vitamin D metabolites.
Protocol 1: Competitive VDR Binding Assay
This assay determines the relative affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled ligand.
-
Preparation of Receptor:
-
Obtain a source of VDR, such as recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).
-
Add a fixed concentration of radiolabeled Calcitriol (e.g., [³H]1α,25(OH)₂D₃) to the buffer.
-
Add increasing concentrations of the unlabeled competitor (e.g., 25-Hydroxytachysterol, Calcifediol, or Calcitriol).
-
For non-specific binding control, add a high concentration of unlabeled Calcitriol.
-
-
Incubation:
-
Add the VDR preparation to the reaction mixtures.
-
Incubate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 1-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the VDR-ligand complexes from the unbound ligand using methods like hydroxylapatite (HAP) slurry, dextran-coated charcoal, or filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity can be compared based on the IC50 values.
-
Protocol 2: In Situ Ligated Intestinal Loop Assay for Calcium Absorption
This in vivo method directly measures the absorption of calcium from a specific segment of the intestine.
-
Animal Preparation:
-
Use laboratory rats (e.g., Sprague-Dawley) that have been fasted overnight with free access to water.
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the small intestine.
-
Ligate a segment of the proximal small intestine (duodenum or jejunum) of a defined length (e.g., 5-10 cm) at both ends, ensuring the blood supply remains intact.
-
-
Injection of Test Solution:
-
Prepare a test solution containing a known concentration of calcium and a radioactive tracer (e.g., ⁴⁵Ca).
-
Inject a precise volume of the test solution into the ligated intestinal loop.
-
-
Incubation Period:
-
Return the intestine to the abdominal cavity and close the incision.
-
Allow a specific absorption period (e.g., 30-60 minutes).
-
-
Sample Collection:
-
At the end of the incubation period, collect a blood sample via cardiac puncture.
-
Excise the ligated intestinal loop.
-
-
Measurement of Absorption:
-
Measure the radioactivity remaining in the intestinal loop and its contents.
-
Measure the radioactivity in the blood serum.
-
Calculate the percentage of calcium absorbed based on the disappearance of the tracer from the intestinal loop and/or its appearance in the blood.
-
-
Data Analysis:
-
Compare the percentage of calcium absorption between different treatment groups (e.g., vehicle control, Calcitriol, 25-Hydroxytachysterol).
-
Protocol 3: Mouse Calvaria Organ Culture for Bone Resorption
This ex vivo assay assesses the direct effects of compounds on bone resorption.
-
Preparation of Calvaria:
-
Dissect the calvaria (frontal and parietal bones) from neonatal mice (e.g., 5-7 days old).
-
Clean the calvaria of soft tissue and periosteum.
-
-
Culture Conditions:
-
Place each calvaria half on a stainless-steel grid in a culture dish containing a suitable culture medium (e.g., BGJb medium) supplemented with bovine serum albumin.
-
Pre-incubate the calvaria for 24 hours to stabilize them.
-
-
Treatment:
-
Replace the medium with fresh medium containing the test compounds (e.g., 25-Hydroxytachysterol, Calcitriol) at various concentrations or a vehicle control.
-
-
Incubation:
-
Culture the calvaria for a defined period (e.g., 48-96 hours).
-
-
Assessment of Bone Resorption:
-
Collect the culture medium at the end of the incubation period.
-
Measure the concentration of calcium in the medium using a colorimetric assay or atomic absorption spectrophotometry. An increase in the medium's calcium concentration indicates bone resorption.
-
Alternatively, if the mice were pre-labeled with ⁴⁵Ca, measure the release of ⁴⁵Ca into the medium.
-
-
Data Analysis:
-
Calculate the net calcium release (treated minus control) for each compound.
-
Compare the bone-resorbing activity of the different vitamin D metabolites.
-
Caption: Comparative experimental workflow for evaluating vitamin D metabolites.
Conclusion
25-Hydroxytachysterol and its active metabolites represent a class of vitamin D analogs with distinct metabolic and activity profiles compared to endogenous vitamin D metabolites. While Calcitriol remains the most potent natural ligand for the VDR, the unique properties of compounds like 25-Hydroxytachysterol, such as its different activation pathway, may offer therapeutic advantages in specific clinical contexts. The experimental protocols detailed in this guide provide a framework for the rigorous and standardized comparison of these and other novel vitamin D compounds, facilitating further research and development in this critical area of endocrinology and drug discovery.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. 25-Hydroxyvitamin D(3) is an agonistic vitamin D receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of vitamin D metabolites on intestinal calcium absorption and bone turnover in elderly women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to 25-Hydroxytachysterol Measurement: A Comparative Analysis of Assay Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of 25-Hydroxytachysterol, the active metabolite of the synthetic vitamin D analog dihydrotachysterol, is critical for pharmacokinetic studies, efficacy assessment, and therapeutic drug monitoring. This guide provides a comparative overview of the primary analytical methods employed for its measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Immunoassays.
While direct cross-validation studies for 25-Hydroxytachysterol measurement assays are not extensively documented in publicly available literature, this guide synthesizes performance data from analogous vitamin D compounds to offer a comprehensive comparison. The principles and methodologies described are directly applicable to the analysis of 25-Hydroxytachysterol.
At a Glance: Comparison of Assay Performance
The selection of an appropriate assay depends on the specific requirements of the study, balancing the need for sensitivity and specificity with considerations of throughput, cost, and available expertise. The following table summarizes the key performance characteristics of the three major analytical platforms.
| Performance Metric | LC-MS/MS | HPLC-UV | Immunoassay (ELISA/CLIA) |
| Specificity | Very High | High | Variable (potential for cross-reactivity) |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to low ng/mL) | High (low ng/mL) | Moderate to High (ng/mL) |
| Accuracy | High | High | Variable |
| Precision (%CV) | Excellent (<15%) | Excellent (<15%) | Good (<20%) |
| Throughput | Moderate to High | Low to Moderate | High |
| Cost per Sample | High (instrumentation), Moderate (reagents) | Moderate | Low to Moderate |
| Expertise Required | High | Moderate | Low |
In-Depth Analysis of Measurement Assays
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like 25-Hydroxytachysterol due to its exceptional specificity and sensitivity. This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Key Advantages:
-
High Specificity: The ability to select for both the parent ion and a specific fragment ion of 25-Hydroxytachysterol minimizes interference from other metabolites and matrix components.
-
High Sensitivity: LC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), making them suitable for studies with low analyte concentrations.
-
Multiplexing Capability: It allows for the simultaneous measurement of multiple vitamin D metabolites in a single run.
Limitations:
-
High Initial Investment: The instrumentation is expensive to purchase and maintain.
-
Expertise Required: Method development, validation, and routine operation require highly skilled personnel.
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix can affect accuracy and precision, requiring careful method validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with ultraviolet (UV) detection is a robust and reliable chromatographic technique for the quantification of 25-Hydroxytachysterol. It offers a good balance between performance and cost.
Key Advantages:
-
Good Specificity: Chromatographic separation effectively isolates 25-Hydroxytachysterol from many interfering substances.
-
Good Sensitivity: While generally less sensitive than LC-MS/MS, modern HPLC systems can achieve detection limits suitable for many applications.
-
Cost-Effective: The instrumentation and operational costs are generally lower than those for LC-MS/MS.
Limitations:
-
Lower Specificity than LC-MS/MS: Co-eluting compounds with similar UV absorbance spectra can potentially interfere with quantification.
-
Longer Runtimes: Chromatographic separation can be time-consuming, leading to lower sample throughput compared to some immunoassays.
Immunoassays (ELISA and Chemiluminescence Immunoassays - CLIA)
Immunoassays are widely used in clinical and research settings due to their high throughput and ease of use. These methods rely on the specific binding of an antibody to the target analyte, 25-Hydroxytachysterol.
Key Advantages:
-
High Throughput: Immunoassays are well-suited for analyzing large numbers of samples.
-
Ease of Use: Commercially available kits and automated platforms simplify the workflow.
-
Lower Cost per Sample: Generally, immunoassays have a lower cost per sample compared to chromatographic methods.
Limitations:
-
Cross-reactivity: The primary concern with immunoassays is the potential for cross-reactivity with other structurally related vitamin D metabolites or the parent drug, dihydrotachysterol. This can lead to inaccurate results. The extent of cross-reactivity can vary significantly between different commercial kits.[1][2]
-
Matrix Interference: Components of the sample matrix can interfere with the antibody-antigen binding, affecting assay performance.
-
Lot-to-Lot Variability: Performance can vary between different batches of assay kits, necessitating careful quality control.
Experimental Protocols: A General Overview
Detailed experimental protocols should be optimized and validated in the user's laboratory. The following provides a general workflow for each methodology.
LC-MS/MS Sample Preparation and Analysis Workflow
References
A Head-to-Head In Vivo Comparison: 25-Hydroxytachysterol vs. Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of 25-Hydroxytachysterol and Calcitriol, two potent vitamin D analogues. While direct head-to-head in vivo experimental data for 25-Hydroxytachysterol is limited, this comparison draws upon available research on its parent compound, Dihydrotachysterol (DHT), and its metabolites to provide a valuable overview for researchers in the field. Calcitriol, the hormonally active form of vitamin D3, serves as the benchmark for comparison due to its well-characterized in vivo profile.
I. Quantitative Comparison of In Vivo Effects
The following tables summarize the known in vivo effects of Calcitriol and the inferred effects of 25-Hydroxytachysterol, based on studies of Dihydrotachysterol and its metabolites.
Table 1: Effects on Serum Calcium and Phosphorus Homeostasis
| Parameter | 25-Hydroxytachysterol (inferred from Dihydrotachysterol studies) | Calcitriol |
| Serum Calcium | Increases serum calcium levels.[1][2] | Potently increases serum calcium levels.[3][4] |
| Serum Phosphate (B84403) | Increases serum phosphate levels.[1][2] | Can increase or decrease serum phosphorus depending on the physiological context.[5] |
| Intestinal Calcium Absorption | Stimulates intestinal calcium absorption.[1] | Strongly stimulates intestinal calcium absorption.[6][7][8] |
| Intestinal Phosphate Absorption | Promotes intestinal phosphate absorption.[1] | Enhances intestinal phosphate absorption. |
Table 2: Effects on Bone Metabolism
| Parameter | 25-Hydroxytachysterol (inferred from Dihydrotachysterol studies) | Calcitriol |
| Bone Resorption | Stimulates bone resorption to mobilize calcium.[1] | Stimulates bone resorption, particularly at higher concentrations.[3][9][10] |
| Osteoclast Activity | Likely stimulates osteoclast activity.[1] | Promotes osteoclast differentiation and activity.[9] |
II. Experimental Protocols
Detailed experimental protocols are crucial for the design and interpretation of in vivo studies. Below are generalized protocols for evaluating the in vivo effects of 25-Hydroxytachysterol and Calcitriol in a rodent model.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard rodent chow and water. For studies on calcium and bone metabolism, a vitamin D-deficient diet may be used for a period to induce a baseline state of deficiency.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Drug Administration
-
25-Hydroxytachysterol/Dihydrotachysterol: Typically administered orally (gavage) or via intraperitoneal (IP) injection. The vehicle is often a biocompatible oil (e.g., corn oil, sesame oil). Dosages would need to be determined based on the specific research question, but studies with DHT have used a range of doses.[11]
-
Calcitriol: Can be administered via oral gavage, intraperitoneal (IP), or subcutaneous (SC) injection. The vehicle is commonly propylene (B89431) glycol or ethanol (B145695) in saline. A typical dose for in vivo studies in rats ranges from 10 to 100 ng/kg body weight per day.[12][13]
Experimental Procedure (Example: 7-day study)
-
Baseline Measurement: Collect blood samples via tail vein for baseline measurement of serum calcium, phosphate, and other relevant biomarkers.
-
Treatment Period: Administer 25-Hydroxytachysterol or Calcitriol daily for 7 days. A vehicle control group should be included.
-
Monitoring: Monitor animal weight and general health daily.
-
Endpoint Measurement: At the end of the treatment period, collect terminal blood samples via cardiac puncture for final biomarker analysis.
-
Tissue Collection: Euthanize animals and collect relevant tissues such as the intestine (for gene expression analysis of calcium transporters) and long bones (for histomorphometry or gene expression analysis of bone turnover markers).
Biochemical and Molecular Analyses
-
Serum Analysis: Measure serum calcium, phosphate, parathyroid hormone (PTH), and alkaline phosphatase (ALP) using commercially available kits.
-
Gene Expression Analysis: Isolate RNA from intestinal and bone tissues to analyze the expression of genes involved in calcium transport (e.g., TRPV6, Calbindin-D9k) and bone metabolism (e.g., RANKL, OPG, osteocalcin) using quantitative real-time PCR (qRT-PCR).
-
Histomorphometry: For bone analysis, long bones can be fixed, sectioned, and stained to visualize and quantify parameters of bone formation and resorption.
III. Signaling Pathways
The biological effects of both 25-Hydroxytachysterol and Calcitriol are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. However, tachysterol (B196371) compounds may also interact with other nuclear receptors.
Calcitriol Signaling Pathway
Calcitriol binds to the cytosolic Vitamin D Receptor (VDR). This complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the majority of Calcitriol's physiological effects, including the regulation of intestinal calcium absorption and bone metabolism.
Caption: Calcitriol Genomic Signaling Pathway.
Proposed 25-Hydroxytachysterol Signaling Pathway
Based on evidence from related tachysterol compounds, 25-Hydroxytachysterol is also expected to act as a ligand for the VDR.[14] However, studies on tachysterol and its metabolites suggest potential interactions with other nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[15][16] This suggests a potentially broader range of biological activities compared to Calcitriol.
References
- 1. What is the mechanism of Dihydrotachysterol? [synapse.patsnap.com]
- 2. A COMPARISON OF THE EFFECTS OF A.T. 10 (DIHYDROTACHYSTEROL) AND VITAMIN D ON CALCIUM AND PHOSPHORUS METABOLISM IN HYPOPARATHYROIDISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone resorption stimulated by elevated serum 1,25-(OH)2-vitamin D concentrations in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum calcium and vitamin D regulate 1,25-dihydroxyvitamin D3 receptor concentration in rat kidney in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,25-Dihydroxycholecalciferol effect on serum phosphorus homeostasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of intestinal calcium absorption by orally administrated vitamin D3 compounds: a prospective open-label randomized trial in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,25-Dihydroxyvitamin D3 analog structure-function assessment of the rapid stimulation of intestinal calcium absorption (transcaltachia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 1,25-dihydroxyvitamin D3 on intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. 1,25-Dihydroxycholecalciferol increases bone resorption in thyroparathyroidectomised mice [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Effects of the Administration of 25(OH) Vitamin D3 in an Experimental Model of Chronic Kidney Disease in Animals Null for 1-Alpha-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Tachysterol2 increases the synthesis of fibroblast growth factor 23 in bone cells [frontiersin.org]
- 15. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of VDR Binding: 25-Hydroxytachysterol vs. Paricalcitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Vitamin D Receptor (VDR) binding characteristics of two prominent vitamin D analogs: 25-hydroxytachysterol and paricalcitol (B1678470). This document synthesizes available experimental data to facilitate an objective comparison of their performance at the receptor level, offering insights for researchers in endocrinology, nephrology, and drug development.
Introduction to VDR and its Ligands
The Vitamin D Receptor (VDR) is a nuclear receptor that plays a pivotal role in calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1][2] Its activation by vitamin D and its analogs triggers a cascade of genomic events, making it a crucial therapeutic target for a variety of conditions, including secondary hyperparathyroidism in chronic kidney disease.
25-Hydroxytachysterol is a hydroxylated derivative of tachysterol, a photoisomer of previtamin D3. It has demonstrated biological activity, including the ability to act on the VDR.
Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) is a synthetic, biologically active vitamin D analog.[3] It is widely used clinically as a selective VDR activator for the prevention and treatment of secondary hyperparathyroidism.[4][5]
Quantitative VDR Binding Affinity
| Compound | Binding Affinity Metric | Value | Reference Compound |
| 25-Hydroxytachysterol | Dissociation Constant (Kd) | 22 nM | N/A |
Note: A lower Kd value indicates a higher binding affinity.
While a specific dissociation constant (Kd) or inhibition constant (Ki) for paricalcitol from a direct VDR binding assay is not consistently reported in publicly available literature, it is well-established as a potent VDR agonist.[2][3][5] Its biological actions are mediated through its binding to the VDR, leading to the selective activation of vitamin D responsive pathways.[3] Clinical and preclinical studies demonstrate its efficacy in suppressing parathyroid hormone (PTH) at concentrations that are approximately three times higher than that of calcitriol, the active form of vitamin D3.
VDR Signaling Pathway
The genomic actions of VDR ligands are initiated by their binding to the VDR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of the VDR-RXR heterodimer to VDREs recruits a complex of coactivator or corepressor proteins, which ultimately modulates the transcription of genes involved in a wide array of physiological processes.
Figure 1: Simplified VDR signaling pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for VDR
This assay is a standard method to determine the binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[6][7][8]
Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from cells expressing VDR.
-
Radioligand: A high-affinity radiolabeled VDR ligand, such as [³H]-1α,25-dihydroxyvitamin D₃.
-
Test Compounds: 25-Hydroxytachysterol and paricalcitol at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled VDR ligand (e.g., unlabeled 1α,25-dihydroxyvitamin D₃) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A suitable buffer to maintain the stability and activity of the receptor and ligands (e.g., Tris-HCl buffer containing stabilizers).
-
Separation Method: A method to separate bound from free radioligand, such as filtration through glass fiber filters or hydroxylapatite precipitation.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound. A parallel incubation is performed with a saturating concentration of an unlabeled ligand to determine non-specific binding.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand using the chosen separation method. For filtration assays, the mixture is rapidly filtered through glass fiber filters, which trap the receptor-ligand complex.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from this curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a VDR binding assay.
Comparative Analysis of VDR Binding
The available data suggest that both 25-hydroxytachysterol and paricalcitol interact with the Vitamin D Receptor.
-
25-Hydroxytachysterol exhibits a measurable binding affinity for the VDR with a reported dissociation constant in the nanomolar range. This indicates a direct interaction with the receptor, which is a prerequisite for initiating VDR-mediated signaling.
-
Paricalcitol is a well-established, potent, and selective VDR agonist. Although a direct head-to-head quantitative comparison of binding affinity with 25-hydroxytachysterol is lacking, its clinical efficacy and mechanism of action are unequivocally mediated through high-affinity binding to and activation of the VDR.[2][3][5]
The logical relationship between these compounds and their interaction with the VDR can be summarized as both being agonists that bind to the receptor to elicit a biological response, albeit with potentially different potencies and downstream effects.
References
- 1. Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | VDR agonists bind VDR [reactome.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selective Vitamin D Receptor Activation as Anti-Inflammatory Target in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paricalcitol, a new agent for the management of secondary hyperparathyroidism in patients undergoing chronic renal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Validating the Anti-Proliferative Effects of 25-Hydroxytachysterol in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of 25-Hydroxytachysterol, a synthetic vitamin D analog, in the context of cancer cell biology. While direct and extensive research on the anti-cancer properties of 25-Hydroxytachysterol is limited, this document leverages available data on its metabolism and the well-established anti-proliferative mechanisms of other vitamin D analogs, such as calcitriol (B1668218), to offer a predictive and practical framework for its evaluation.
Introduction to 25-Hydroxytachysterol and Vitamin D Analogs in Oncology
Vitamin D compounds have garnered significant interest in oncology for their potent anti-proliferative and pro-differentiating effects on various cancer cells[1][2][3]. The hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogs exert their effects primarily through the nuclear vitamin D receptor (VDR), which modulates the transcription of genes involved in cell cycle regulation and apoptosis[2][4][5][6]. However, the clinical utility of calcitriol is often limited by its calcemic side effects at the supraphysiological doses required for anti-cancer activity[1][4][7]. This has spurred the development of vitamin D analogs with a more favorable therapeutic index.
Dihydrotachysterol (DHT), the parent compound of 25-Hydroxytachysterol, is a reduced vitamin D analog[8]. It undergoes hydroxylation in the liver to form 25-hydroxydihydrotachysterol, its major active form[8]. Further metabolism can lead to 1α,25-dihydroxydihydrotachysterol, which has been shown to bind to the VDR, albeit with a lower affinity than calcitriol[4]. The anti-proliferative potential of 25-Hydroxytachysterol in cancer cells, therefore, warrants investigation as a potentially less calcemic alternative to calcitriol.
Comparative Anti-Proliferative Activity of Vitamin D Analogs
To date, there is a scarcity of published data specifically quantifying the anti-proliferative effects (e.g., IC50 values) of 25-Hydroxytachysterol on cancer cell lines. However, a wealth of information exists for other vitamin D analogs, providing a benchmark for future studies. The following table summarizes the reported anti-proliferative activities of various vitamin D compounds in different cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| 25-Hydroxytachysterol | Data Not Available | - | - | - |
| Calcitriol (1,25-(OH)2D3) | Pancreatic Cancer Cells | Growth Inhibition | Inhibition of growth | [9] |
| Calcitriol (1,25-(OH)2D3) | SiHa (Cervical Cancer) | Cell Growth Assay | Inhibition of cell growth and viability | [10] |
| Calcitriol (1,25-(OH)2D3) | Breast Cancer Cells | Proliferation Assay | Antiproliferative effects | [6] |
| EB1089 (Calcipotriol) | Prostate Cancer (LNCaP) | Proliferation Assay | 3-fold greater inhibition than calcitriol | [1] |
| MC-903 (Calcipotriene) | Prostate Cancer (LNCaP) | Proliferation Assay | 4-fold greater inhibition than calcitriol | [1] |
| 22-oxacalcitriol (OCT) | Prostate Cancer (LNCaP) | Proliferation Assay | 2-fold greater inhibition than calcitriol | [1] |
| 25-Hydroxyvitamin D3 | Pancreatic Cancer Cells | Growth Inhibition | Inhibition of growth in 3 of 4 cell lines | [9] |
| 25-Hydroxyvitamin D3 | SiHa (Cervical Cancer) | Cell Growth Assay | Inhibition of cell growth and viability | [10] |
Proposed Mechanism of Anti-Proliferative Action
Based on its structural similarity to other vitamin D analogs and the known activity of its metabolites, the anti-proliferative effects of 25-Hydroxytachysterol are hypothesized to be mediated through the VDR signaling pathway.
Caption: Proposed signaling pathway for the anti-proliferative effects of 25-Hydroxytachysterol.
Upon entering the cell, 25-Hydroxytachysterol is expected to bind to and activate the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This leads to the increased expression of cell cycle inhibitors like p21 and p27, causing cell cycle arrest, and modulates the expression of apoptosis-related proteins such as Bcl-2 and Bax to induce programmed cell death.
Experimental Protocols
To validate the anti-proliferative effects of 25-Hydroxytachysterol and compare it with other compounds, a standardized cell viability assay is essential. The following is a detailed protocol for the MTT assay, a common colorimetric method.
MTT Cell Viability Assay
Objective: To determine the concentration-dependent effect of 25-Hydroxytachysterol on the viability of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LNCaP, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
25-Hydroxytachysterol (stock solution in DMSO or ethanol)
-
Alternative compounds for comparison (e.g., calcitriol, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 25-Hydroxytachysterol and comparative compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest compound concentration) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow and Visualization
The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of a novel compound like 25-Hydroxytachysterol.
Caption: Workflow for assessing the anti-proliferative effects of 25-Hydroxytachysterol.
Conclusion and Future Directions
While direct evidence for the anti-proliferative effects of 25-Hydroxytachysterol in cancer cells is currently lacking in the scientific literature, its metabolic pathway and the activity of its metabolites strongly suggest a potential role as a VDR-mediated anti-cancer agent. This guide provides a framework for researchers to systematically evaluate this potential. Future studies should focus on:
-
Determining the IC50 values of 25-Hydroxytachysterol in a panel of cancer cell lines from different tissues of origin.
-
Directly comparing its anti-proliferative potency with that of calcitriol and other clinically relevant vitamin D analogs.
-
Investigating its effects on cell cycle progression and apoptosis to confirm the proposed mechanism of action.
-
Elucidating the specific downstream gene targets modulated by 25-Hydroxytachysterol in cancer cells.
-
Evaluating its in vivo efficacy and calcemic side effects in preclinical animal models of cancer.
By addressing these research questions, the therapeutic potential of 25-Hydroxytachysterol as a novel anti-cancer agent can be thoroughly validated.
References
- 1. 25-hydroxydihydrotachysterol. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human cancer cell growth by 1,25-dihydroxyvitamin D3 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrotachysterol: a calcium active steroid not dependent upon kidney metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo metabolism of the vitamin D analog, dihydrotachysterol. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin C kills thyroid cancer cells through ROS-dependent inhibition of MAPK/ERK and PI3K/AKT pathways via distinct mechanisms [thno.org]
- 7. Characterization of mammary tumor cell lines from wild type and vitamin D3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of dihydrotachysterols: renal side chain and non-renal nuclear hydroxylations in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of dihydrotestosterone action on resveratrol-induced anti-proliferation in breast cancer cells with different ERα status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Transcriptomic Effects of 25-Hydroxytachysterol and 1,25(OH)2D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of 25-Hydroxytachysterol (25-HT) and 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3). While a direct head-to-head comparative transcriptomic study is not yet available in the public domain, this document synthesizes existing data to offer insights into their respective mechanisms of action on gene expression, primarily through the Vitamin D Receptor (VDR).
Introduction
1,25-Dihydroxyvitamin D3 (1,25(OH)2D3), the hormonally active form of vitamin D, is a potent regulator of gene expression, mediating its effects through the nuclear Vitamin D Receptor (VDR).[1][2][3][4][5] Its impact on cellular processes such as cell cycle progression, apoptosis, and immune function has been extensively studied through transcriptomic analyses.[1] 25-Hydroxytachysterol (25-HT), a structural analog of vitamin D, and its metabolites have also been shown to interact with and activate the VDR, suggesting a potential overlap in their gene regulatory functions.[6][7] This guide aims to compare their known effects on gene expression to aid researchers in understanding their similarities and differences.
Data Presentation: A Comparative Overview of VDR Target Gene Regulation
Due to the absence of a direct comparative transcriptomic study, a comprehensive table of differentially expressed genes cannot be provided. However, based on available literature, we can compare their effects on well-established VDR target genes. It is important to note that the following data is synthesized from multiple studies and may not be directly comparable due to variations in experimental conditions.
| Target Gene | Function | Reported Effect of 1,25(OH)2D3 | Reported Effect of 25-Hydroxytachysterol Metabolites |
| CYP24A1 | Vitamin D catabolism | Strong upregulation[3][7] | Upregulation, but to a lesser extent than 1,25(OH)2D3[6] |
| S100G (Calbindin D9k) | Calcium binding and transport | Upregulation[7] | Data not available |
| TRPV6 | Calcium channel | Upregulation[7] | Data not available |
| CAMP (Cathelicidin) | Antimicrobial peptide | Upregulation[1] | Data not available |
Note: The effect of 25-Hydroxytachysterol metabolites on VDR target genes has been demonstrated, but comprehensive transcriptomic data is lacking. One study indicated that 25(OH)T3 stimulated CYP24A1 expression to a level approximately 10 times less than that induced by 1,25(OH)2D3.[6]
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and a potential experimental approach for a direct comparison, the following diagrams are provided.
Caption: VDR Signaling Pathway for 1,25(OH)2D3 and 25-HT.
Caption: Proposed workflow for comparative transcriptomic analysis.
Experimental Protocols
The following is a generalized protocol for a comparative transcriptomic analysis of cells treated with 25-Hydroxytachysterol and 1,25(OH)2D3, based on standard methods reported in the literature.[6][8]
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant human or animal cell line known to express the Vitamin D Receptor (e.g., breast cancer cell lines, osteoblasts, or keratinocytes).
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells and allow them to adhere. Once at the desired confluency, replace the medium with a serum-free or charcoal-stripped serum medium to reduce basal VDR activation. Treat cells with either vehicle (e.g., ethanol), 25-Hydroxytachysterol (at a predetermined optimal concentration), or 1,25(OH)2D3 (e.g., 10-100 nM) for a specified time course (e.g., 6, 24, 48 hours).
2. RNA Isolation:
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., from a commercial RNA isolation kit).
-
Isolate total RNA using a silica-membrane-based column or phenol-chloroform extraction method.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. RNA-Seq Library Preparation and Sequencing:
-
Poly(A) RNA Selection: Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT)-magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime with random hexamers.
-
First and Second Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase, followed by second-strand synthesis.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Sequencing: Quantify the final library and sequence it on a next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR) to identify genes that are significantly differentially expressed between the treatment groups and the control.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify enriched biological processes and signaling pathways.
Conclusion
While both 1,25(OH)2D3 and 25-HT metabolites can activate the VDR, the existing data suggests that 1,25(OH)2D3 is a more potent regulator of VDR target gene expression. A direct comparative transcriptomic analysis is necessary to fully elucidate the similarities and differences in their global gene regulatory profiles. The provided experimental workflow offers a robust framework for conducting such a study, which would provide valuable data for researchers in endocrinology, cancer biology, and drug development. The findings would contribute to a better understanding of the therapeutic potential and molecular mechanisms of these two compounds.
References
- 1. Transcriptional profiling of the effects of 25-hydroxycholesterol on human hepatocyte metabolism and the antiviral state it conveys against the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25-Hydroxycholesterol Activates the Integrated Stress Response to Reprogram Transcription and Translation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression profiles in rat intestine identify pathways for 1,25-dihydroxyvitamin D3 stimulated calcium absorption and clarify its immunomodulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 5. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 1,25-Dihydroxyvitamin D3 Genomic Action Reveals Calcium-Regulating and Calcium-Independent Effects in Mouse Intestine and Human Enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Parathyroid Hormone-Regulated Transcriptome in Osteocytes: Parallel Actions with 1,25-Dihydroxyvitamin D3 to Oppose Gene Expression Changes During Differentiation and to Promote Mature Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic analysis of 1,25-dihydroxyvitamin D3 action in mouse intestine reveals compartment and segment-specific gene regulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 25-Hydroxytachysterol3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like 25-Hydroxytachysterol3 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks of exposure and ensures compliance with regulatory standards. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.
I. Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, utilizing appropriate personal protective equipment to mitigate exposure risks.
Key Handling Guidelines:
-
Ventilation: Always handle the compound within a laboratory fume hood or a well-ventilated area to prevent the inhalation of dust or aerosols.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1][2]
-
Gloves: Use impervious, chemical-resistant gloves. Contaminated gloves must be disposed of as hazardous waste.[1][2]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2][3]
-
Respiratory Protection: If there is a risk of dust or aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator should be utilized.[2][3]
-
II. Quantitative Safety and Handling Data
The following table summarizes key safety and handling information applicable to this compound, based on data for similar compounds.
| Parameter | Specification | Source |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
| In case of Skin Contact | Immediately wash the affected area with soap and plenty of water. | [1][2] |
| In case of Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [1] |
| In case of Ingestion | Rinse mouth with water. Do not induce vomiting. | [1] |
| Spill Cleanup | Evacuate the area. Wear appropriate PPE. Carefully sweep or scoop solid material to avoid creating dust and place it in a labeled hazardous waste container. | [1][2][3][4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound should be conducted with the same diligence as other laboratory chemicals, following a systematic procedure.
-
Waste Segregation: Isolate waste this compound from other waste streams. This includes any contaminated materials such as gloves, weighing boats, and paper towels.
-
Waste Collection: Collect all this compound waste in a designated and clearly labeled hazardous waste container. The label should include the chemical name and any relevant hazard warnings.
-
Container Management: Ensure the hazardous waste container is kept securely closed when not in use and is stored in a designated, well-ventilated, and secondary containment area.
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for any specific disposal instructions or hazards associated with the compound.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by a certified waste disposal contractor, as coordinated through your EHS department.[2] Ensure all required documentation is completed accurately.[2]
IV. Experimental Workflows and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Figure 1: A workflow diagram illustrating the key steps for the safe and compliant disposal of this compound.
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
Caption: Figure 2: A decision-making diagram for responding to spills or accidental exposures involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
